Chlormidazole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTXDMLQZHXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969014 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74298-63-8, 54118-67-1 | |
| Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74298-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | chlormidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMIDAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH29TB951 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chlormidazole Hydrochloride: A Technical Guide on its Mechanism of Action on the Fungal Cell Wall
Disclaimer: Scientific literature specifically detailing the mechanism of action of chlormidazole hydrochloride on the fungal cell wall is limited. This document extrapolates its mechanism based on its classification as an imidazole antifungal agent and the well-documented effects of a closely related compound, clotrimazole. It is presumed that this compound shares the primary mechanism of action common to azole antifungals.
Executive Summary
This compound is an imidazole-based antifungal agent. Its mechanism of action is primarily centered on the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. While the direct target is not the cell wall itself, the resulting membrane stress induces a cascade of secondary effects that significantly impact the structure and integrity of the fungal cell wall. This guide provides an in-depth analysis of this mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The principal antifungal activity of imidazole derivatives, such as this compound, lies in their ability to inhibit the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2][3][4] Inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic sterol intermediates, such as lanosterol.[5] This disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[6]
Quantitative Data on Azole Antifungal Activity
The following tables summarize key quantitative data for clotrimazole, a representative imidazole antifungal, against various fungal species and its target enzyme.
Table 1: In Vitro Susceptibility of Candida spp. to Clotrimazole
| Candida Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Candida spp. (mixed isolates) | 0.008 - 8 | 0.008 | 1 | [7] |
| C. albicans | ≤0.008 - 8 | - | - | [7] |
| C. glabrata | - | - | ≥1 | [7] |
MIC: Minimum Inhibitory Concentration. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Inhibitory Concentrations (IC50) of Azoles against Lanosterol 14α-Demethylase (CYP51)
| Compound | Fungal Species | Enzyme | IC50 (µM) | Reference |
| Clotrimazole | Saprolegnia parasitica | SpCYP51 | ~1 | [5] |
| Clotrimazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [8] |
| Ketoconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [8] |
| Fluconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | [8] |
| Miconazole | Candida albicans | cCYP51 | <0.057 | [9] |
IC50: Half-maximal inhibitory concentration.
Secondary Effects on the Fungal Cell Wall: The Cell Wall Integrity (CWI) Pathway
The disruption of the cell membrane by this compound induces significant cellular stress, which triggers compensatory responses in the fungal cell wall. This is primarily mediated through the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) signaling pathways.[10]
Upon exposure to azoles like clotrimazole, the resulting membrane and oxidative stress leads to the activation of the MAP kinases Slt2 (from the CWI pathway) and Hog1 (from the HOG pathway).[10] The activation of the CWI pathway, in particular, results in a remodeling of the cell wall, often characterized by an increase in chitin synthesis to compensate for the compromised cell membrane.[11] This adaptive response is a crucial aspect of the fungal cell's attempt to survive the antifungal assault.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Caption: Activation of Cell Wall Stress Response Pathways.
Experimental Protocols
Quantification of Ergosterol Content
This protocol is adapted from methods used to determine fluconazole susceptibility by measuring ergosterol levels.[12][13][14]
Objective: To quantify the total cellular ergosterol content in fungal cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Inoculate fungal isolates in a suitable liquid medium (e.g., Sabouraud Dextrose Broth).
-
Add varying concentrations of this compound to the cultures. Include a drug-free control.
-
Incubate the cultures for a defined period (e.g., 16-24 hours) at an appropriate temperature (e.g., 35°C).
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Resuspend the cell pellet in a saponification solution (e.g., 25% alcoholic potassium hydroxide solution).
-
Incubate at a high temperature (e.g., 85°C) for a set time (e.g., 1 hour) to saponify the cellular lipids.
-
-
Sterol Extraction:
-
After cooling, add a mixture of sterile distilled water and a non-polar solvent (e.g., n-heptane or petroleum ether).
-
Vortex vigorously to extract the non-saponifiable sterols into the organic phase.
-
Separate the organic layer containing the sterols.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the extracted sterol solution in the UV range (e.g., 240-300 nm).
-
Ergosterol exhibits a characteristic absorbance profile with a peak at approximately 281.5 nm.
-
Calculate the ergosterol content based on the absorbance values and the wet weight of the initial cell pellet.
-
Analysis of Fungal Cell Wall Chitin and Glucan Content
This protocol provides a general method for the extraction and quantification of major cell wall polysaccharides.[15][16][17][18]
Objective: To determine the relative amounts of chitin and glucan in the fungal cell wall after treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Grow fungal cultures in the presence and absence of this compound as described in section 4.1.
-
-
Cell Wall Isolation:
-
Harvest and wash the fungal cells.
-
Mechanically disrupt the cells (e.g., using glass beads and a high-speed agitator) in a suitable buffer.
-
Separate the cell walls from the cytoplasmic contents by centrifugation.
-
Wash the isolated cell walls extensively with water and buffer solutions to remove any remaining cellular debris.
-
-
Alkali and Acid Treatment for Polysaccharide Fractionation:
-
Treat the isolated cell walls with a strong base (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C) to extract alkali-soluble components, leaving the chitin-glucan complex.
-
Further treat the alkali-insoluble fraction with a weak acid (e.g., 2% acetic acid) at a high temperature (e.g., 95°C) to separate chitin from the glucan components.
-
-
Quantification:
-
Chitin: The chitin content can be estimated by measuring the glucosamine content after acid hydrolysis of the chitin fraction using a colorimetric assay.
-
Glucan: The glucan content can be determined using a colorimetric method, such as the anthrone method, on the appropriate fractions.
-
Western Blot Analysis of Slt2 and Hog1 Phosphorylation
This protocol outlines the procedure for detecting the activation of the CWI and HOG pathway MAP kinases.[1]
Objective: To assess the phosphorylation status of Slt2 and Hog1 in response to this compound treatment.
Methodology:
-
Cell Culture and Protein Extraction:
-
Grow fungal cultures and expose them to this compound for various time points.
-
Rapidly harvest the cells and prepare protein extracts using a method that preserves phosphorylation states (e.g., trichloroacetic acid precipitation).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated forms of Slt2 (anti-phospho-p44/p42 MAPK) and Hog1 (anti-phospho-p38 MAPK).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
As a loading control, re-probe the membrane with an antibody against total Slt2 or Hog1, or a housekeeping protein like actin.
-
Conclusion
The mechanism of action of this compound on the fungal cell wall is an indirect yet significant consequence of its primary activity on the cell membrane. By inhibiting ergosterol biosynthesis, this compound compromises the integrity of the fungal cell membrane, leading to cellular stress. This stress, in turn, activates signaling pathways, most notably the Cell Wall Integrity pathway, which attempts to compensate for the membrane damage by remodeling the cell wall, including an increase in chitin synthesis. This multifaceted mechanism underscores the complex interplay between the fungal cell membrane and cell wall in response to azole antifungal agents. Further research specifically on this compound is warranted to confirm these extrapolated mechanisms and to elucidate any unique properties of this particular imidazole derivative.
References
- 1. The Sequential Activation of the Yeast HOG and SLT2 Pathways Is Required for Cell Survival to Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clotrimazole as a potent agent for treating the oomycete fish pathogen Saprolegnia parasitica through inhibition of sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. journals.asm.org [journals.asm.org]
- 15. trace.tennessee.edu [trace.tennessee.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Environmental Sustainability and Physicochemical Property Screening of Chitin and Chitin-Glucan from 22 Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Novel Chlormidazole Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of novel derivatives of chlormidazole hydrochloride. Chlormidazole, an imidazole-based antifungal agent, serves as a scaffold for the development of new therapeutic agents. This document outlines detailed experimental protocols, data presentation standards, and visual representations of key biological pathways and experimental workflows to facilitate research and development in this area.
Introduction
Chlormidazole is a benzimidazole derivative known for its antifungal properties.[1] The development of novel derivatives aims to enhance efficacy, broaden the spectrum of activity, and overcome potential resistance mechanisms. The core structure of chlormidazole, 1-(4-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole, offers multiple sites for chemical modification, primarily at the benzimidazole ring and the chlorobenzyl moiety. This guide focuses on the synthetic strategies to achieve these modifications and the analytical techniques required for thorough characterization.
Synthetic Pathways and Methodologies
The synthesis of novel this compound derivatives can be approached through several established organic chemistry reactions. The primary strategies involve the modification of the benzimidazole core prior to or after N-alkylation with a substituted benzyl halide.
General Synthesis of the Benzimidazole Core
The foundational step in synthesizing chlormidazole derivatives often involves the construction of a substituted 2-methylbenzimidazole ring. This is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with acetic acid or its equivalent.
Experimental Protocol: Synthesis of a Substituted 2-Methylbenzimidazole
-
Reaction Setup: To a round-bottom flask, add the desired substituted o-phenylenediamine (1.0 eq) and glacial acetic acid (5-10 eq).
-
Reaction Conditions: The mixture is heated to reflux (typically 100-120 °C) for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water.
-
Neutralization and Precipitation: The aqueous solution is neutralized with a base (e.g., 10% sodium hydroxide or ammonium hydroxide) until a precipitate is formed.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]
N-Alkylation to Form Chlormidazole Derivatives
The subsequent step involves the N-alkylation of the synthesized 2-methylbenzimidazole derivative with a substituted benzyl halide to yield the target chlormidazole analog.
Experimental Protocol: N-Alkylation of a 2-Methylbenzimidazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-methylbenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.2 eq) to the mixture and stir for 30 minutes at room temperature to deprotonate the imidazole nitrogen.
-
Alkylating Agent Addition: Slowly add the desired substituted 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide) (1.1 eq) to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (50-80 °C) for 4-12 hours, with progress monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][3]
Formation of the Hydrochloride Salt
To improve solubility and stability, the final derivative is often converted to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified chlormidazole derivative in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with a non-polar solvent like cold diethyl ether, and dried under vacuum.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and characterization of novel this compound derivatives.
Characterization of Novel Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following analytical techniques are standard in this process.
Spectroscopic and Physical Characterization Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ | Purity (HPLC, %) |
| Parent Chlormidazole HCl | C₁₅H₁₄Cl₂N₂ | 293.19 | - | Reference | Reference | Reference | >98 |
| Derivative 1 | Example: C₁₆H₁₆Cl₂N₂O | 323.22 | TBD | TBD | TBD | TBD | TBD |
| Derivative 2 | Example: C₁₅H₁₃Cl₃N₂ | 327.64 | TBD | TBD | TBD | TBD | TBD |
| Derivative 3 | Example: C₁₅H₁₃ClF N₂ | 275.73 | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the presence of key functional groups. Samples are typically prepared as KBr pellets.[6]
-
Melting Point (MP) Analysis: The melting point of the solid derivatives is determined using a standard melting point apparatus to assess purity.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compounds is determined by reverse-phase HPLC using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including chlormidazole and its derivatives, primarily exert their effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway.
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for membrane fluidity, integrity, and the function of membrane-bound enzymes. The primary target of azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[8][9]
Inhibition of this enzyme leads to:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol demethylation results in the buildup of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[10]
This disruption of the cell membrane leads to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[8][11]
Ergosterol Biosynthesis Pathway and Site of Azole Inhibition
Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals on lanosterol 14α-demethylase (CYP51).
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. By following the outlined experimental protocols and utilizing the described analytical techniques, researchers can systematically develop and evaluate new potential antifungal agents. The understanding of the mechanism of action, centered on the inhibition of ergosterol biosynthesis, provides a rational basis for the design of more potent and selective compounds. The provided diagrams and data templates are intended to streamline the research and reporting process in this important area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 11. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
Chlormidazole Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of chlormidazole hydrochloride, an imidazole-based antifungal agent. It covers its chemical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and development.
Core Chemical Identity and Properties
This compound is the hydrochloride salt form of chlormidazole, a synthetic azole antifungal agent. It is primarily used in research to investigate fungal and certain bacterial infections.
Chemical Identifiers
The following table summarizes the key identifiers for this compound and its free base form.
| Identifier | This compound | Chlormidazole (Free Base) |
| CAS Number | 74298-63-8[1][2] | 3689-76-7[3] |
| Chemical Formula | C₁₅H₁₄Cl₂N₂[1][2] | C₁₅H₁₃ClN₂[3] |
| Molecular Weight | 293.19 g/mol [1][2] | 256.73 g/mol [3][4] |
| IUPAC Name | 1-(4-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride[2] | 1-[(4-chlorophenyl)methyl]-2-methyl-1H-benzimidazole[3] |
| Synonyms | Clomidazole hydrochloride, H-115, Myco-polycid[2] | Clomidazole, Futrican[4] |
Physicochemical Properties
This table outlines the known physicochemical properties of this compound.
| Property | Value / Description |
| Appearance | Off-white to light yellow solid powder[1][2] |
| Solubility | Soluble in DMSO (up to 62.5 mg/mL)[1]. Soluble in various formulations for in vitro and in vivo studies, often requiring co-solvents like PEG300, Tween-80, or SBE-β-CD.[1] |
| Melting Point | Data not readily available. |
| pKa | Data not readily available. |
| Storage | Solid: Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). Keep dry and in the dark.[2] In Solvent: Store stock solutions at -80°C (up to 6 months) or -20°C (up to 1 month) in sealed containers.[1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
As a member of the azole class of antifungals, this compound's primary mechanism of action is the disruption of the fungal cell membrane's integrity.[2] This is achieved by inhibiting the synthesis of ergosterol, a vital sterol component in fungal cell membranes that is absent in animal cells.
The key enzyme in this pathway targeted by azoles is the cytochrome P450-dependent lanosterol 14-α-demethylase (encoded by the ERG11 gene). Inhibition of this enzyme leads to the depletion of ergosterol and a toxic accumulation of 14-α-methylated sterols. This disruption of the cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections detail standardized methodologies for the evaluation of this compound's antifungal properties.
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts.
Objective: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Methodology:
-
Preparation of Inoculum:
-
Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Determine the MIC as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Caption: Workflow for MIC determination via broth microdilution.
Ergosterol Biosynthesis Inhibition Assay
Objective: To quantify the reduction in total ergosterol content in fungal cells upon treatment with this compound, confirming its mechanism of action.
Methodology:
-
Fungal Culture and Treatment:
-
Grow a fungal culture (e.g., Candida albicans) in a suitable broth medium to mid-logarithmic phase.
-
Expose the culture to a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound. Include an untreated control.
-
Incubate for a defined period (e.g., 16 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Saponify the cell pellet with alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) by heating at 85°C for 1 hour.
-
Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-heptane.
-
-
Quantification:
-
Scan the extracted sterols using a UV-Vis spectrophotometer between 230 nm and 300 nm.
-
The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Calculate the ergosterol content based on the absorbance values at specific wavelengths (A₂₈₁.₅ and A₂₃₀) and the wet weight of the cell pellet. A reduction in the characteristic ergosterol peaks in the treated sample compared to the control indicates inhibition of the pathway.
-
Synthesis Outline
The synthesis of chlormidazole typically follows the Phillips condensation method for benzimidazoles. While the original patent provides the foundational chemistry, modern approaches often involve the condensation of an o-phenylenediamine derivative with an appropriate aldehyde or carboxylic acid.
A general synthetic route involves:
-
Condensation: Reaction of N-(4-chlorobenzyl)benzene-1,2-diamine with acetic acid or a derivative.
-
Cyclization: The intermediate undergoes cyclization, often promoted by heat or acid catalysis, to form the 2-methylbenzimidazole ring system.
-
Salt Formation: The resulting chlormidazole free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate this compound.
This guide serves as a foundational resource for researchers working with this compound. For specific applications, further optimization of protocols and consultation of detailed literature is recommended.
References
Technical Guide: Solubility of Chlormidazole Hydrochloride in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of chlormidazole hydrochloride, a broad-spectrum azole antifungal agent. The document details its solubility in dimethyl sulfoxide (DMSO) and various co-solvent systems, outlines standard experimental protocols for solubility determination, and illustrates its mechanism of action. This information is critical for researchers involved in drug formulation, preclinical studies, and in vitro assay development.
Quantitative Solubility Data
This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions in drug discovery and development. Data from various suppliers are consistent, indicating that sonication or gentle heating may be required to achieve complete dissolution. The hygroscopic nature of DMSO can significantly impact solubility, and it is recommended to use newly opened solvent for best results[1].
While data for single organic solvents other than DMSO is limited, information is available for complex co-solvent systems often used in formulation for in vivo studies.
Table 1: Quantitative Solubility of this compound
| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| Single Solvent | ||||
| Dimethyl Sulfoxide (DMSO) | 62.5 | 213.17 | Ultrasonic treatment needed. | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | 62.0 | 211.47 | Sonication is recommended. | [4] |
| Co-Solvent Systems | ||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 7.09 | Clear solution achieved. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 7.09 | Clear solution achieved. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 7.09 | Clear solution achieved. | [1] |
Note: The molecular weight of this compound is 293.19 g/mol [1][2][4][5]. Molar concentration is calculated based on this value.
Experimental Protocol for Solubility Determination
The determination of a compound's thermodynamic equilibrium solubility is a fundamental step in physicochemical profiling. The "shake-flask" method is widely regarded as the gold standard for its reliability and accuracy[6][7].
Principle
The shake-flask method involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the drug in the saturated supernatant is then measured to determine the solubility.
Detailed Methodology (Shake-Flask Method)
-
Preparation : Add an excess amount of this compound solid to a known volume of the selected solvent (e.g., DMSO) in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached[6].
-
Equilibration : Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a defined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved[7].
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed or by filtration using a chemically inert, low-binding filter (e.g., PTFE)[7].
-
Sampling and Dilution : Carefully collect an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical instrument, perform a precise dilution with a suitable solvent.
-
Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection[8].
-
Calculation : Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Below is a workflow diagram illustrating the key steps of this protocol.
Caption: Workflow for the shake-flask solubility determination method.
Mechanism of Action: Antifungal Activity
Chlormidazole is an imidazole-class antifungal agent[5][9]. Its mechanism of action is centered on the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells[5][10][11].
The key enzyme targeted by azole antifungals is Lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51) encoded by the ERG11 gene[10][11]. By binding to this enzyme, chlormidazole blocks the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates within the fungal cell membrane[11]. The resulting membrane becomes structurally compromised, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death[5][11].
The signaling pathway is visualized below.
Caption: Inhibition of ergosterol synthesis by chlormidazole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Antifungal | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
Chlormidazole Hydrochloride: A Technical Guide to Stability and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for chlormidazole hydrochloride, a potent antifungal agent. Understanding the stability profile of this compound is critical for ensuring the integrity and reliability of research data. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers guidance on optimal storage to maintain compound quality.
Core Stability Profile and Storage Conditions
This compound, an imidazole derivative, requires careful handling and storage to prevent degradation and ensure its efficacy in research applications. The stability of the compound is influenced by environmental factors such as temperature, light, and humidity.
Recommended Storage Conditions:
For optimal stability, this compound in its solid form should be stored in a tightly sealed container in a dry and dark place. Recommended long-term storage is at -20°C. For solutions, storage at -80°C is advised to maintain stability for extended periods.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, protected from light and moisture. |
| Stock Solution | -80°C | Up to 1 year | In a suitable solvent (e.g., DMSO), sealed from moisture. |
Note: The information in this table is synthesized from general recommendations for similar compounds and may vary based on the specific purity and formulation of the this compound being used.
Potential Degradation Pathways
This compound, like other imidazole-based compounds, is susceptible to degradation under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting experimental results. The primary degradation pathways include hydrolysis, oxidation, and photolysis.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The following protocols are based on established methods for imidazole antifungals and can be adapted for this compound.
Forced Degradation Studies
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C - 80°C | 2 to 24 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 60°C - 80°C | 2 to 24 hours |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | 24 to 72 hours |
| Thermal Degradation | Dry Heat | 80°C - 105°C | 24 to 72 hours |
| Photodegradation | UV (254 nm) and Visible Light | Room Temperature | As per ICH Q1B guidelines |
Experimental Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a proposed starting method based on similar compounds.
Table 3: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Gradient/Isocratic | Isocratic or Gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, to be determined by spectral analysis |
| Column Temperature | 25°C - 30°C |
| Injection Volume | 10 - 20 µL |
Method Validation Parameters (as per ICH guidelines):
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Mechanism of Antifungal Action
Chlormidazole, as an imidazole antifungal, primarily exerts its effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.
Caption: Antifungal mechanism of action of chlormidazole.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research. This guide provides a framework for understanding its stability profile, assessing degradation, and ensuring the integrity of the compound. Researchers should perform their own stability studies under their specific experimental conditions to ensure the accuracy and reproducibility of their results. It is important to note that while this guide provides a comprehensive overview based on available literature for structurally related compounds, specific quantitative stability data for this compound is limited. Therefore, the presented experimental protocols should be considered as a starting point for method development and validation.
The Molecular Target of Chlormidazole Hydrochloride in Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a spectrum of infections from superficial mycoses to life-threatening systemic candidiasis. The azole class of antifungal agents has long been a cornerstone of anti-candida therapy. Chlormidazole, an imidazole derivative, functions within this class to exert its antifungal activity. This technical guide provides an in-depth exploration of the molecular target of chlormidazole hydrochloride in Candida albicans, detailing the mechanism of action, relevant quantitative data for related compounds, and the experimental protocols used to elucidate this information. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein, based on closely related azole antifungals, provides a robust framework for understanding its function.
The Primary Molecular Target: Lanosterol 14-α-Demethylase (CYP51/Erg11p)
The primary molecular target of this compound and other azole antifungals in Candida albicans is the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme, encoded by the ERG11 gene, is a critical component of the ergosterol biosynthesis pathway.[1]
Ergosterol is the major sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] By inhibiting lanosterol 14-α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol.[2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane.[3] The resulting increase in membrane permeability and disruption of cellular processes ultimately inhibits fungal growth and can lead to cell death.
Quantitative Data: In Vitro Susceptibility
While specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against Candida albicans are not widely reported in recent literature, data for the structurally similar imidazole, clotrimazole, provides valuable insight into the expected potency of this class of compounds. The following tables summarize representative MIC data for clotrimazole against clinical isolates of Candida albicans.
Table 1: In Vitro Susceptibility of Candida albicans to Clotrimazole
| No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| 113 | Not Reported | 0.06 | Not Reported | [4] |
| 87 | Not Reported | 0.5 | ≤0.06 - 8 | [5] |
| 61 | 0.008 | 1 | 0.008 - 8 | [6][7] |
| 126 | 0.03 | 0.06 | Not Reported | [8] |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The identification and characterization of the molecular target of antifungal agents involve a series of well-established experimental protocols. The following sections detail the methodologies for determining in vitro susceptibility and for assessing the direct inhibition of the target enzyme.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]
1. Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Further dilute the stock solution in RPMI-1640 medium to create a series of twofold serial dilutions.
2. Inoculum Preparation:
-
Culture Candida albicans on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
3. Microplate Inoculation:
-
Add 100 µL of each antifungal dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
4. Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure optical density.
Protocol 2: Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay
This protocol describes a cell-free assay to measure the direct inhibitory effect of a compound on the activity of lanosterol 14-α-demethylase.
1. Preparation of Microsomes:
-
Culture Candida albicans to the mid-logarithmic phase.
-
Harvest the cells and produce spheroplasts using lytic enzymes.
-
Lyse the spheroplasts and isolate the microsomal fraction, which contains the membrane-bound CYP51, by differential centrifugation.
2. Enzyme Reaction:
-
The reaction mixture should contain the isolated microsomes, a buffer system (e.g., potassium phosphate buffer), and a source of reducing equivalents (NADPH).
-
Add this compound at various concentrations to the reaction mixtures.
-
Initiate the reaction by adding the substrate, radiolabeled lanosterol (e.g., [³H]lanosterol).
3. Incubation and Sterol Extraction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and extract the sterols using an organic solvent such as ethyl acetate.
4. Analysis of Sterols:
-
Analyze the extracted sterols using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
The inhibition of CYP51 is determined by measuring the decrease in the formation of the product (ergosterol precursors) and the accumulation of the substrate (lanosterol) in the presence of the inhibitor compared to a no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can then be calculated.[9]
Visualizations
Ergosterol Biosynthesis Pathway
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in Candida albicans, highlighting the central role of lanosterol 14-α-demethylase (Erg11p) and the point of inhibition by azole antifungals like this compound.
Caption: Ergosterol biosynthesis pathway in C. albicans.
Experimental Workflow for Antifungal Target Identification
The diagram below outlines a generalized workflow for identifying the molecular target of a novel antifungal compound.
Caption: Generalized workflow for antifungal target identification.
Conclusion
References
- 1. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Identification and in vitro antifungal susceptibility of vaginal Candida spp. isolates to fluconazole, clotrimazole and nystatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Chlormidazole Hydrochloride Against Dermatophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermatophytes, the causative agents of superficial fungal infections of the skin, hair, and nails, represent a significant clinical challenge. Azole antifungals are a cornerstone of dermatophytosis treatment. This technical guide provides an in-depth overview of the in vitro activity of chlormidazole hydrochloride, an imidazole antifungal agent, against dermatophytes. Due to a scarcity of specific published data on this compound, this guide leverages available information on the closely related and structurally similar compound, clotrimazole, to provide a representative understanding of the expected antifungal profile. This guide includes a summary of available quantitative data, detailed experimental protocols for antifungal susceptibility testing, and visualizations of the mechanism of action and experimental workflows.
Introduction
Chlormidazole is an imidazole derivative with antifungal properties.[1] Like other drugs in its class, it is used in the treatment of fungal infections.[1] Dermatophytes, primarily belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the main targets for such therapies. Understanding the in vitro activity of antifungal agents is crucial for predicting clinical efficacy and for the development of new therapeutic strategies. This guide synthesizes the available scientific information to provide a technical overview for research and development purposes.
Mechanism of Action
Chlormidazole, as an azole antifungal, is known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This action is primarily mediated through the inhibition of the enzyme lanosterol 14-α-demethylase.[3][5][6] Disruption of ergosterol synthesis alters the fluidity and integrity of the fungal cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth or cell death.[4][5][6]
Caption: Mechanism of action of chlormidazole against dermatophytes.
In Vitro Antifungal Activity Data
Specific quantitative data on the in vitro activity of this compound against a wide range of dermatophytes is not extensively available in peer-reviewed literature. However, data from the closely related imidazole, clotrimazole, can serve as a valuable proxy. Clotrimazole has demonstrated high efficacy against dermatophytes.[7][8][9]
Table 1: In Vitro Activity of Clotrimazole against Dermatophytes
| Dermatophyte Genus | Reported Activity | Reference |
| Trichophyton spp. | Fungicidal at 0.78 µg/mL for most isolates | [7] |
| Microsporum spp. | Fungicidal at 0.78 µg/mL for most isolates | [7] |
| Epidermophyton spp. | Fungicidal at 0.78 µg/mL for most isolates | [7] |
Table 2: Geometric Mean Minimum Inhibitory Concentrations (MICs) of Clotrimazole against Dermatophytes
| Antifungal Agent | Number of Strains | Geometric Mean MIC (µg/mL) | Reference |
| Clotrimazole | 60 | 0.21 | [10] |
It is important to note that inoculum size can significantly affect the results of in vitro susceptibility testing with azole antifungals.[7]
Experimental Protocols
Standardized methods for antifungal susceptibility testing of filamentous fungi, including dermatophytes, are crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[11]
Broth Microdilution Method (Adapted from CLSI M38-A2)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
4.1.1. Materials
-
Fungal Isolates: Pure cultures of dermatophyte species (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum).
-
Culture Medium: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal cultivation.
-
Test Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Antifungal Agent: this compound (or clotrimazole) powder.
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution of the antifungal agent.
-
Equipment: 96-well microtiter plates, spectrophotometer, incubator, sterile saline (0.85%), sterile swabs, vortex mixer.
4.1.2. Inoculum Preparation
-
Subculture the dermatophyte isolates onto PDA or SDA plates and incubate at 28-30°C for 7-14 days to promote sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping with a sterile swab.
-
Transfer the resulting suspension to a sterile tube.
-
Allow the heavy particles to settle for 5-10 minutes and transfer the upper suspension to a new sterile tube.
-
Adjust the conidial suspension to a concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer (by adjusting to a specific optical density) or a hemocytometer. This will be the working inoculum suspension.
4.1.3. Antifungal Agent Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plates.
4.1.4. Test Procedure
-
Dispense 100 µL of the RPMI 1640 medium containing the serially diluted antifungal agent into the wells of a 96-well microtiter plate.
-
Add 100 µL of the working inoculum suspension to each well.
-
Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only) for each isolate.
-
Incubate the plates at 28°C for 4-7 days.
4.1.5. Endpoint Determination
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth as compared to the growth control well.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Discussion and Future Directions
The available data, primarily from the analogous compound clotrimazole, suggests that this compound likely possesses significant in vitro activity against the common dermatophytes. However, there is a clear need for dedicated studies to determine the specific MIC and Minimum Fungicidal Concentration (MFC) values of this compound against a broad panel of clinical and reference dermatophyte strains. Such studies would provide a more precise understanding of its antifungal spectrum and potency.
Furthermore, investigating the potential for resistance development and exploring the efficacy of this compound in combination with other antifungal agents could be valuable areas for future research. Standardized in vitro susceptibility testing remains a critical tool in the surveillance of antifungal resistance and in guiding the development of novel therapeutic strategies for dermatophytosis.
Conclusion
This compound is an azole antifungal with a mechanism of action centered on the disruption of fungal ergosterol biosynthesis. While direct quantitative data on its in vitro activity against dermatophytes is limited, evidence from the closely related compound, clotrimazole, indicates a high level of antifungal efficacy. The standardized broth microdilution method provides a robust framework for future in vitro evaluations of this compound. Further research is warranted to fully characterize its antifungal profile and to support its continued and optimized use in the clinical management of dermatophytic infections.
References
- 1. Chlormidazole - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Clotrimazole used for? [synapse.patsnap.com]
- 4. Clotrimazole - Wikipedia [en.wikipedia.org]
- 5. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro antifungal activity of clotrimazole (Bay b 5097) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clotrimazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro MIC Determination of Chlormidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormidazole hydrochloride is an imidazole-based antifungal agent.[1][2] This class of antifungals functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis alters the permeability of the cell membrane, leading to the inhibition of fungal growth or cell death.[3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antifungal agent and for monitoring the emergence of resistant strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[4]
These application notes provide a detailed protocol for determining the in vitro MIC of this compound against various fungal species, based on established and standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Data Presentation
While specific MIC data for this compound is not widely available in the reviewed literature, the following table provides an illustrative example of how to present such data, using published MIC values for the structurally similar imidazole antifungal, clotrimazole, against common fungal pathogens. This table is for demonstrative purposes only and should be replaced with experimental data for this compound.
| Microorganism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Candida albicans | 125 | 0.008 | 1 | 0.008 - 8 | [4][7] |
| Candida glabrata | 38 | N/A | N/A | N/A | [4][7] |
| Candida tropicalis | 2 | N/A | N/A | N/A | [4][7] |
| Trichophyton mentagrophytes | 498 | N/A | 0.5 | N/A | [8] |
| Trichophyton rubrum | 100 | N/A | N/A | N/A | [9] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. N/A indicates that the specific value was not provided in the cited literature.
Experimental Protocols
Principle of the Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[5][6] This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. The MIC is determined after a specified incubation period by observing the lowest concentration of the drug that inhibits visible growth.
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Glucose
-
Sterile distilled water
-
Sterile 96-well microtiter plates (flat-bottom)
-
Fungal isolates (e.g., Candida spp., Aspergillus spp., Trichophyton spp.)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
Sterile saline (0.85%) with 0.05% Tween 80 (for molds)
-
Spectrophotometer or McFarland density standards
-
Incubator (35°C)
-
Pipettes and sterile tips
-
Vortex mixer
Preparation of Media and Reagents
-
RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to pH 7.0 with 0.165 M MOPS buffer. For some fungi, supplementation with 2% glucose may be necessary to support adequate growth.[10]
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL. Further dilutions should be made in RPMI 1640 medium.
-
Fungal Inoculum Preparation:
-
Yeasts (Candida spp.): Subculture the yeast on SDA and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
Molds (Aspergillus spp., Trichophyton spp.): Grow the mold on PDA at 28-35°C for 7 days or until adequate sporulation is observed. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[2]
-
Broth Microdilution Assay Procedure
-
Drug Dilution:
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (e.g., 32 µg/mL, for a final starting concentration of 16 µg/mL) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process down to the desired final concentration (e.g., 0.03 µg/mL). Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: One well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no drug).
-
Sterility Control: One well containing 200 µL of RPMI 1640 medium (no inoculum, no drug).
-
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.[2][10]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader to measure absorbance.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in vitro MIC determination protocol for this compound using the broth microdilution method.
Caption: Workflow for MIC determination of this compound.
References
- 1. [PDF] SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY | Semantic Scholar [semanticscholar.org]
- 2. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Antifungal Drugs Against Trichophyton rubrum and Trichophyton mentagrophytes spp. by E-Test Method and Non-supplemented Mueller-Hinton Agar Plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Clotrimazole Stock Solutions for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clotrimazole, an imidazole derivative, is a widely used antifungal agent.[1][2][3] Beyond its antifungal properties, clotrimazole has garnered significant interest in cell biology research for its effects on mammalian cells, including the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[4][5] Accurate and reproducible in vitro studies hinge on the correct preparation and application of clotrimazole stock solutions. This document provides detailed protocols for the preparation of clotrimazole stock solutions and their application in cell culture assays, along with relevant physicochemical data and a schematic of a key signaling pathway it influences.
Physicochemical Properties of Clotrimazole
A thorough understanding of clotrimazole's properties is essential for preparing stable and effective stock solutions.
| Property | Value | References |
| Molecular Formula | C22H17ClN2 | [6] |
| Molecular Weight | 344.8 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Solubility in DMSO | ~3 mg/mL (~8.7 mM); 11 mg/mL (~31.89 mM) | [6][7] |
| Solubility in Ethanol | ~10 mg/mL | [6][8] |
| Solubility in Water | Sparingly soluble/Poorly soluble | [6][9][10] |
| Storage of Solid | -20°C, stable for ≥ 4 years | [6] |
| Stock Solution Storage | -20°C | |
| Aqueous Solution Stability | Not recommended for storage more than one day | [6] |
Experimental Protocols
Preparation of a 10 mM Clotrimazole Stock Solution in DMSO
Materials:
-
Clotrimazole powder (MW: 344.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Protocol:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature. Moisture-absorbing DMSO can reduce solubility.[7]
-
Weigh 3.45 mg of clotrimazole powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the clotrimazole powder.
-
Vortex the solution thoroughly until the clotrimazole is completely dissolved. Visually inspect for any undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial. This step is critical for cell culture applications.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Properly stored stock solutions are stable for extended periods.
Application of Clotrimazole in a Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of clotrimazole on a mammalian cell line.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM Clotrimazole stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of clotrimazole from the 10 mM stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[5] The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared clotrimazole working solutions. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Diagrams
Caption: Experimental workflow for preparing and using clotrimazole.
Caption: Clotrimazole-induced signaling pathway.
Mechanism of Action
Clotrimazole's primary antifungal mechanism involves the inhibition of the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[1][2] This disruption of ergosterol synthesis increases cell membrane permeability, leading to fungal cell death.[1]
In mammalian cells, clotrimazole exhibits a range of effects. It has been shown to inhibit melanogenesis by promoting the proteasomal degradation of tyrosinase through the activation of the ERK and PI3K/Akt signaling pathways.[4] Additionally, clotrimazole can induce G0/G1 cell cycle arrest and apoptosis in cancer cells, such as multiple myeloma, by affecting intracellular calcium levels and inhibiting protein synthesis.[5][7]
References
- 1. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The antimycotic agent clotrimazole inhibits melanogenesis by accelerating ERK and PI3K-/Akt-mediated tyrosinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clotrimazole inhibits growth of multiple myeloma cells in vitro via G0/G1 arrest and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Solubility and Bioavailability of Clotrimazole in Aqueous Solutions with Hydrophobized Hyperbranched Polyglycidol for Improved Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clotrimazole-cyclodextrin based approach for the management and treatment of Candidiasis- A formulation and chemistry based evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Kill Kinetics of Chlormidazole Hydrochloride Against Aspergillus fumigatus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspergillus fumigatus is a primary opportunistic fungal pathogen responsible for invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The emergence of antifungal resistance necessitates the evaluation of novel or repurposed antifungal agents. Chlormidazole hydrochloride, an imidazole derivative, is known for its antifungal properties. Its mechanism of action, like other imidazoles, involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component.[1][2][3] This document provides a detailed protocol for assessing the fungicidal or fungistatic activity of this compound against Aspergillus fumigatus using a time-kill kinetics assay.
Principle of the Assay
Time-kill kinetic assays are essential pharmacodynamic studies that determine the rate and extent of microbial killing over time at various concentrations of an antimicrobial agent. By exposing a standardized fungal inoculum to different concentrations of this compound (typically multiples of the Minimum Inhibitory Concentration, MIC), researchers can quantify the reduction in viable fungal cells (Colony Forming Units, CFU/mL) at specified time points. The resulting data, when plotted as log10 CFU/mL versus time, provide a time-kill curve that characterizes the concentration-dependent and time-dependent activity of the compound, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) effects. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[4]
Proposed Mechanism of Action: this compound
As an imidazole antifungal, this compound is presumed to target the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising the structural integrity and function of the fungal cell membrane, ultimately leading to growth inhibition or cell death.[1][2][3]
Caption: Proposed inhibitory action of Chlormidazole on the ergosterol pathway.
Experimental Protocols
A time-kill kinetics study is preceded by the determination of the Minimum Inhibitory Concentration (MIC) of the compound against the specific fungal isolate.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.[5]
A. Materials:
-
Aspergillus fumigatus isolate (e.g., ATCC® 13073™)
-
Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) plates
-
Sterile 0.85% saline with 0.05% Tween 20
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Hemocytometer
-
Spectrophotometer (optional)
-
35°C incubator
B. Inoculum Preparation:
-
Culture A. fumigatus on an MEA plate at 25-35°C for 7-10 days until adequate conidiation is observed.[6]
-
Harvest conidia by flooding the plate with sterile saline-Tween 20 solution and gently scraping the surface with a sterile loop.[6]
-
Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by correlating absorbance with cell counts.[5] This will be the working inoculum.
C. Microdilution Plate Preparation:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Add 100 µL of each drug dilution to the appropriate wells.
-
Add 100 µL of the working fungal inoculum to each well.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
D. Incubation and Reading:
-
Incubate the plate at 35°C for 48 hours.[5]
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth compared to the positive control.[5]
Protocol 2: Time-Kill Kinetics Assay
This protocol outlines the steps for conducting the time-kill assay once the MIC is known.
A. Materials:
-
Materials from Protocol 1
-
Sterile culture tubes (50 mL)
-
Sterile saline (for serial dilutions)
-
Sabouraud Dextrose Agar (SDA) or MEA plates for colony counting
-
Shaking incubator set at 35°C
B. Assay Setup:
-
Prepare a starting inoculum of A. fumigatus in RPMI 1640 medium at a concentration of approximately 1 x 10⁵ CFU/mL.[7][8][9]
-
Prepare culture tubes with RPMI 1640 medium containing this compound at various concentrations relative to the predetermined MIC. Recommended concentrations are: 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, 4x MIC, and 8x MIC.
-
Inoculate each tube with the prepared fungal suspension to achieve the final target starting density of ~1 x 10⁵ CFU/mL. The total volume in each tube should be sufficient for sampling over the entire time course (e.g., 20 mL).
C. Incubation and Sampling:
-
Incubate all tubes at 35°C in a shaking incubator to ensure aeration.[9]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw a 100 µL aliquot from each tube.
-
Perform tenfold serial dilutions of the aliquot in sterile saline.
-
Plate 100 µL from appropriate dilutions onto SDA or MEA plates. To mitigate potential drug carryover, filtration of the sample may be considered.[7][8]
-
Incubate the plates at 35°C for 48 hours or until colonies are clearly visible for counting.
D. Data Collection and Analysis:
-
Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[6]
-
Calculate the CFU/mL for each concentration at each time point using the formula: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time (hours) for each this compound concentration.
Caption: A flowchart of the time-kill kinetics assay protocol.
Data Presentation
Quantitative results from the time-kill assay should be summarized in a clear, tabular format for easy comparison. The following table represents an illustrative example of expected data, as specific results for this compound against A. fumigatus are not publicly available.
Table 1: Illustrative Time-Kill Kinetics Data for this compound vs. A. fumigatus
| Time (hours) | \multicolumn{6}{c|}{Mean Log₁₀ CFU/mL (± Standard Deviation) at Chlormidazole HCl Concentration} | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | Growth Control (0x MIC) | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC | 8x MIC | | 0 | 5.05 ± 0.04 | 5.03 ± 0.05 | 5.06 ± 0.03 | 5.04 ± 0.02 | 5.05 ± 0.06 | 5.04 ± 0.05 | | 2 | 5.31 ± 0.06 | 5.15 ± 0.07 | 4.98 ± 0.05 | 4.75 ± 0.08 | 4.41 ± 0.09 | 4.02 ± 0.11 | | 4 | 5.89 ± 0.08 | 5.42 ± 0.09 | 4.81 ± 0.06 | 4.33 ± 0.10 | 3.87 ± 0.12 | 3.21 ± 0.15 | | 8 | 6.75 ± 0.11 | 6.01 ± 0.10 | 4.55 ± 0.08 | 3.67 ± 0.11 | 2.95 ± 0.14 | <2.0 | | 12 | 7.42 ± 0.13 | 6.55 ± 0.12 | 4.21 ± 0.09 | 2.89 ± 0.13 | <2.0 | <2.0 | | 24 | 8.15 ± 0.15 | 7.10 ± 0.14 | 3.88 ± 0.11 | <2.0 | <2.0 | <2.0 | | 48 | 8.33 ± 0.18 | 7.54 ± 0.16 | 3.95 ± 0.13 | <2.0 | <2.0 | <2.0 |
Note: Data are hypothetical and for illustrative purposes only. "<2.0" indicates counts are below the reliable limit of detection.
Data Interpretation
-
Fungistatic Activity: A fungistatic effect is observed when the drug inhibits fungal growth, resulting in a minimal change or slight reduction in CFU/mL over 24 hours compared to the initial inoculum, but does not achieve a 99.9% kill. In the illustrative data, concentrations of 1x MIC show fungistatic characteristics.
-
Fungicidal Activity: A fungicidal effect is defined as a reduction in the initial inoculum's CFU/mL by ≥3-log10 (or 99.9%) at a specific time point (commonly 24 hours).[4] In the illustrative data, concentrations of 4x MIC and 8x MIC demonstrate fungicidal activity, achieving this reduction by 12 and 8 hours, respectively.
-
Concentration-Dependence: The assay reveals whether the killing rate increases with higher drug concentrations. The illustrative data suggest a concentration-dependent killing effect, as the CFU/mL reduction is faster and more profound at 8x MIC than at 4x MIC.
References
- 1. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture, Characterization, and Delivery of Aspergillus fumigatus - NTP Technical Report on the Toxicity Studies of Aspergillus fumigatus Administered by Inhalation to B6C3F1/N Mice (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chlormidazole Hydrochloride for Studying Antifungal Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlormidazole hydrochloride is a synthetic antifungal agent belonging to the imidazole class. Like other azoles, its mechanism of action involves the disruption of fungal cell membrane integrity, making it a valuable tool for studying the mechanisms of fungal survival and the development of drug resistance.[1] Fungal infections pose a significant global health threat, and the emergence of antifungal drug resistance necessitates a deeper understanding of the molecular pathways that fungi employ to counteract therapeutic agents.[2][3]
These application notes provide detailed protocols for using this compound as a model compound to determine antifungal susceptibility and to investigate the molecular basis of resistance in pathogenic fungi. The methodologies are based on established principles for azole antifungals.
Mechanism of Action of this compound
This compound, as an imidazole derivative, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[4][5] Ergosterol is the fungal equivalent of cholesterol in mammalian cells.[6] The primary target is the cytochrome P450 enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene.[7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors.[9][10] This disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth (fungistatic effect) or, at higher concentrations, leading to cell death (fungicidal effect).[8][11][12]
Application 1: Determination of Antifungal Susceptibility
A fundamental experiment in studying antifungal resistance is to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal isolate. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[14]
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)
This protocol describes the determination of the MIC for this compound against yeast (e.g., Candida albicans) or molds (e.g., Aspergillus fumigatus).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans ATCC 90028 as a quality control strain)
-
Sabouraud Dextrose Agar/Broth (SDA/SDB)
-
Spectrophotometer
-
Sterile saline with 0.05% Tween 20 (for molds)
Procedure Workflow:
Detailed Steps:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1.6 mg/mL). Further dilute this stock in RPMI 1640 medium to create a working solution that is twice the highest desired final concentration.
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on an SDA plate. Pick several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Molds: Culture the mold on an SDA plate until conidiation is achieved.[15] Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to the final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of RPMI 1640 to wells 2-11 of a 96-well plate.
-
Add 200 µL of the working drug solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 is the sterility control (medium only).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1-11. This brings the total volume to 200 µL and halves the drug concentration in each well to the final test concentrations.
-
Incubation: Incubate the plate at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp., or until sufficient growth is seen in the control well).
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
Data Presentation
MIC values are essential for quantifying resistance. While extensive MIC data for chlormidazole is not widely published, data for the related and structurally similar imidazole, clotrimazole, can be used as a reference point.
Table 1: Example MIC Ranges for Clotrimazole Against Various Fungal Species.
| Fungal Species | Clotrimazole MIC Range (µg/mL) | Reference(s) |
|---|---|---|
| Candida albicans | 0.008 - 0.5 | [16] |
| Candida krusei | 0.125 | [16] |
| Candida glabrata | 1.0 (local ECOFF) | [16] |
| Candida tropicalis | 0.008 | [16] |
| Malassezia pachydermatis | 7.24 - 7.62 (mean) |[17] |
Note: ECOFF = Epidemiological Cutoff Value. Values can vary significantly between studies and isolates.
Application 2: Investigating Molecular Mechanisms of Resistance
Fungi can develop resistance to azoles like chlormidazole through several mechanisms.[2][18] Studying these mechanisms often involves analyzing changes in gene expression or identifying mutations in resistant strains compared to susceptible ones.
Key Resistance Mechanisms:
-
Target Alteration/Overexpression: Mutations in the ERG11 gene can reduce the binding affinity of the drug to the lanosterol 14-α-demethylase enzyme.[6] Alternatively, upregulation of ERG11 expression increases the amount of target enzyme, requiring higher drug concentrations for inhibition.[6]
-
Efflux Pump Upregulation: Fungi can actively pump the drug out of the cell using membrane transporters. The two main families are the ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and the Major Facilitator Superfamily (MFS) transporters (e.g., MDR1).[2][19] Overexpression of the genes encoding these pumps is a common cause of multidrug resistance.
-
Stress Response Pathways: Cellular stress signaling pathways, such as the calcineurin and high osmolarity glycerol (HOG) pathways, can modulate drug tolerance and contribute to the emergence of stable resistance.[20][21][22]
Experimental Protocol: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the expression levels of key resistance-related genes (ERG11, CDR1, MDR1) in a fungal isolate after exposure to a sub-inhibitory concentration of this compound.
Materials:
-
Fungal isolate(s) of interest
-
This compound
-
SDB medium
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1 or TEF1)
Procedure Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clotrimazole - Wikipedia [en.wikipedia.org]
- 5. The Ultimate Guide To Clotrimazole | OCTAGONCHEM [octagonchem.com]
- 6. mdpi.com [mdpi.com]
- 7. What is Clotrimazole used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 10. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 11. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mode of action of clotrimazole: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 14. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Clotrimazole Drug Resistance in Candida glabrata Clinical Isolates Correlates with Increased Expression of the Drug:H+ Antiporters CgAqr1, CgTpo1_1, CgTpo3, and CgQdr2 [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Chlormidazole Hydrochloride in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapy. Chlormidazole hydrochloride, an imidazole antifungal agent, functions by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. While the synergistic potential of various antifungal combinations has been investigated, specific experimental data on the use of this compound in combination with other antifungals is limited in publicly available literature. These application notes provide a comprehensive framework of established experimental protocols to evaluate the in vitro synergistic and dynamic effects of this compound combined with other classes of antifungal agents, such as polyenes (e.g., Amphotericin B), echinocandins (e.g., Caspofungin), and other azoles (e.g., Fluconazole). The following sections detail the methodologies for checkerboard microdilution assays, time-kill studies, and biofilm susceptibility testing, along with templates for data presentation and visualization of experimental workflows and relevant signaling pathways.
Introduction to Antifungal Synergy
Combination therapy in mycology aims to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects[1][2]. Potential benefits of synergistic combinations include:
-
Broadened antifungal spectrum: Targeting different fungal species or resistant strains.
-
Increased fungicidal activity: Achieving fungal killing at lower, less toxic concentrations.
-
Prevention of resistance: Reducing the likelihood of resistant mutants emerging.
Conversely, combinations can also result in indifference (no enhanced effect) or antagonism (reduced efficacy)[1][2]. Therefore, rigorous in vitro testing is crucial before considering any combination for further development. This compound, as an inhibitor of ergosterol synthesis, presents a rational candidate for combination with antifungals possessing different mechanisms of action[3][4].
Key Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to quantify the synergistic, indifferent, or antagonistic interactions between two antimicrobial agents.
Principle: This method involves testing serial dilutions of two drugs, both alone and in all possible combinations, against a standardized inoculum of a fungal isolate in a 96-well microtiter plate. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction.
Protocol:
-
Fungal Isolate Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in the test medium (e.g., RPMI-1640 buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Drug Dilution and Plate Setup:
-
Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the y-axis (e.g., rows A-G) and the second antifungal along the x-axis (e.g., columns 1-10).
-
Row H should contain only the dilutions of the second antifungal (growth control for chlormidazole), and column 11 should contain only the dilutions of this compound (growth control for the second antifungal).
-
Column 12 should serve as the drug-free growth control, and a well with only medium should be included as a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension. The final volume in each well should be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Endpoint Determination and FICI Calculation:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control, determined visually or spectrophotometrically.
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation:
Quantitative data from checkerboard assays should be summarized in a table.
| Fungal Isolate | Antifungal Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| C. albicans ATCC 90028 | Chlormidazole HCl | 16 | 4 | 0.3125 | Synergy |
| Amphotericin B | 1 | 0.125 | |||
| A. fumigatus ATCC 204305 | Chlormidazole HCl | 32 | 16 | 1.0 | Indifference |
| Caspofungin | 0.25 | 0.125 |
Note: The data in this table is illustrative and does not represent actual experimental results for this compound.
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate of fungal killing by antimicrobial agents, alone and in combination.
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay, with a final concentration of approximately 1-5 x 10^5 CFU/mL in the test medium.
-
Assay Setup:
-
Prepare flasks or tubes containing the test medium with:
-
No drug (growth control)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antifungal alone (at a clinically relevant concentration)
-
The combination of both drugs at the same concentrations.
-
-
-
Incubation and Sampling:
-
Inoculate each flask/tube with the fungal suspension and incubate at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each container.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a defined volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent.
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Indifference is a <2 log10 change in CFU/mL.
-
Biofilm Susceptibility Testing
Fungal biofilms exhibit increased resistance to antifungal agents. This assay evaluates the efficacy of drug combinations against pre-formed biofilms.
Protocol:
-
Biofilm Formation:
-
Prepare a fungal suspension of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Add 100 µL of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation[3].
-
-
Drug Treatment:
-
After incubation, carefully aspirate the medium and wash the biofilms three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells[3].
-
Add fresh medium containing serial dilutions of the antifungal agents, alone and in combination, to the wells.
-
Incubate for a further 24-48 hours at 37°C.
-
-
Quantification of Biofilm Viability:
-
After treatment, wash the biofilms again with PBS.
-
Assess the metabolic activity of the remaining biofilm using a colorimetric assay such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay[3].
-
Add the XTT solution to each well and incubate in the dark.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of metabolic activity inhibition for each drug concentration compared to the untreated control biofilm.
-
The Sessile MIC (SMIC) is the lowest drug concentration that results in a significant reduction (e.g., 50% or 80%) in biofilm viability.
-
The interaction between the drugs against the biofilm can be assessed by calculating the Fractional Biofilm Eradication Concentration (FBEC) index, analogous to the FICI.
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Hypothetical synergistic mechanism of Chlormidazole HCl and Amphotericin B.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the Checkerboard Microdilution Assay.
Experimental Workflow: Time-Kill Analysis
Caption: Workflow for Time-Kill Curve Analysis.
Concluding Remarks
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlormidazole Hydrochloride Concentration for Effective Fungal Inhibition
Welcome to the technical support center for chlormidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to determining the optimal concentration of this compound for effective fungal inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general spectrum of activity?
This compound is a synthetic azole antifungal agent.[1][2][3] It belongs to the benzimidazole class of organic compounds.[4] It exhibits inhibitory activity against a range of fungi and some Gram-positive cocci, making it suitable for research in fungal and bacterial infections of the skin and nails.[1][2]
Q2: What is the mechanism of action of this compound?
As an azole antifungal, this compound's mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7][8] By disrupting the enzyme lanosterol 14-alpha-demethylase, it impedes the production of ergosterol, leading to increased cell membrane permeability and ultimately, inhibition of fungal growth.[5][6][7][8]
Q3: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is crucial for understanding the potency of an antifungal compound against a specific fungal strain and is a fundamental step in antifungal drug development and research.
Q4: Are there established MIC breakpoints for this compound?
Currently, there are no universally established clinical MIC breakpoints for this compound defined by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, MIC values should be determined experimentally for the specific fungal isolates being investigated.
Q5: How should I prepare and store this compound for my experiments?
This compound has specific solubility and storage requirements. It is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a stock solution in DMSO and to use freshly prepared working solutions.[2] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[1]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClN₂·HCl | [1] |
| Molecular Weight | 293.19 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | DMSO: 62 mg/mL (211.47 mM) | [2] |
| Storage (Powder) | 4°C, sealed, away from moisture | [1] |
| Storage (Stock Solution in DMSO) | -20°C for 1 month; -80°C for 6 months | [1] |
Reference MIC Ranges for Common Azole Antifungals Against Dermatophytes
Disclaimer: The following table provides reference MIC ranges for related azole antifungal agents. These values are for informational purposes only and should not be directly extrapolated to this compound. Researchers must determine the MIC of this compound for their specific fungal isolates.
| Antifungal Agent | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Itraconazole | Trichophyton rubrum | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [9] |
| Trichophyton mentagrophytes | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [9] | |
| Ketoconazole | Trichophyton rubrum | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [9] |
| Trichophyton mentagrophytes | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [9] | |
| Fluconazole | Trichophyton rubrum | 8 - 64 | 8 | 64 | [10] |
| Trichophyton mentagrophytes | 8 - 64 | 8 | 16 | [10] |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate
-
Sterile saline
-
Spectrophotometer
-
Incubator (28-35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working stock solution.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity at 530 nm.
-
-
Microdilution Plate Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.
-
Add 200 µL of the working stock solution of this compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
This will result in a gradient of this compound concentrations.
-
Include a growth control well (medium only, no drug) and a sterility control well (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 28-35°C) for 24-72 hours, or until sufficient growth is seen in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth. For azoles, a significant reduction in growth (e.g., ≥50% or ≥80% inhibition compared to the growth control) is often used as the endpoint.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting guide for inconsistent MIC results.
Troubleshooting Guide
Issue 1: No inhibition of fungal growth, even at high concentrations.
-
Possible Cause: this compound may have precipitated out of solution.
-
Solution: Ensure the stock solution in DMSO is fully dissolved. Prepare fresh working solutions for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.
-
-
Possible Cause: The fungal isolate may be resistant to azole antifungals.
-
Solution: Review the literature for known resistance mechanisms in your fungal species. If possible, include a known azole-susceptible reference strain in your assay as a control.
-
-
Possible Cause: Inactivation of the compound.
-
Solution: Ensure that the components of your growth medium do not inactivate this compound.
-
Issue 2: High variability in MIC values between replicate experiments.
-
Possible Cause: Inconsistent inoculum density.
-
Solution: Carefully standardize the fungal inoculum using a spectrophotometer before each experiment. Ensure thorough mixing of the inoculum suspension before adding it to the microtiter plate.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: To minimize evaporation, which can concentrate the drug in the outer wells, consider not using the outermost wells of the plate for critical measurements. Alternatively, place the plate in a humidified chamber during incubation.
-
-
Possible Cause: Subjectivity in reading MIC endpoints.
-
Solution: Have a consistent and well-defined endpoint for MIC determination (e.g., 80% growth inhibition). If possible, have a second researcher read the plates independently.
-
Issue 3: "Skipped" wells, where growth is observed at a higher concentration but not at a lower one.
-
Possible Cause: Contamination of a single well.
-
Solution: Carefully review your aseptic technique. Ensure all materials are sterile.
-
-
Possible Cause: Inaccurate pipetting during serial dilutions.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique to create an accurate concentration gradient.
-
Issue 4: The growth control well shows no or very little growth.
-
Possible Cause: The fungal inoculum was not viable or was prepared at too low a concentration.
-
Solution: Use a fresh culture to prepare the inoculum. Verify the inoculum concentration.
-
-
Possible Cause: The incubation conditions (temperature, time) are not optimal for the fungal species.
-
Solution: Consult the literature for the optimal growth conditions for your specific fungal isolate and adjust the incubation parameters accordingly.
-
Issue 5: Difficulty in determining the MIC endpoint for filamentous fungi.
-
Possible Cause: Filamentous fungi can grow as diffuse hyphae, making it difficult to determine a clear endpoint.
-
Solution: The CLSI M38-A2 document provides guidance on reading endpoints for filamentous fungi. Often, a significant reduction in turbidity or a change in morphology is considered. Using a microscope to observe the wells can be helpful.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antifungal | TargetMol [targetmol.com]
- 3. Chlormidazole - Wikipedia [en.wikipedia.org]
- 4. rjptonline.org [rjptonline.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
degradation of chlormidazole hydrochloride in solution and its impact on experiments
This technical support center provides guidance on the degradation of chlormidazole hydrochloride in solution and its potential impact on experimental outcomes. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solutions?
A1: Proper storage is crucial to maintain the integrity of your this compound solutions. For stock solutions prepared in DMSO, specific storage recommendations are available.[1][2] It is always recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: What are the typical signs of this compound degradation in my experiments?
A2: Degradation of this compound can lead to inconsistent or unexpected experimental results. Signs of degradation may include:
-
A decrease in the observed antifungal activity or potency.
-
Increased variability between replicate experiments.
-
The appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Changes in the physical appearance of the solution, such as color change or precipitation.
Q3: What factors can cause the degradation of this compound in solution?
A3: Like other benzimidazole derivatives, this compound is susceptible to degradation under certain conditions. Key factors that can influence its stability include:
-
pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Oxidation: The imidazole ring can be susceptible to oxidation.[3]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the literature, based on studies of similar imidazole and benzimidazole compounds, potential degradation pathways could involve the opening of the imidazole ring or modifications to the side chains.[3][4][5]
Q5: How can the degradation of this compound affect my experimental results?
A5: The degradation of this compound can have several significant impacts on experimental outcomes:
-
Reduced Potency: Degradation products are unlikely to retain the same biological activity as the parent compound, leading to an underestimation of the true efficacy.
-
Altered Specificity: Degradation products may interact with different biological targets, leading to off-target effects or confounding results.
-
Toxicity: In some cases, degradation products can be more toxic than the parent compound, affecting cell viability and other experimental readouts.
Q6: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values in my antifungal assays. Could this be due to degradation?
A6: Yes, inconsistent MIC values are a common indicator of compound instability.[6] If you observe significant variability in your MIC results, it is advisable to prepare fresh solutions of this compound and reassess its activity.
Troubleshooting Guides
Issue 1: Inconsistent Antifungal Activity
Symptoms:
-
High variability in MIC or IC50 values between experiments.
-
Loss of antifungal effect over time with the same stock solution.
Possible Cause:
-
Degradation of this compound in the stock or working solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a fresh one from solid this compound.
-
Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperature and protected from light.
-
Use Freshly Diluted Working Solutions: Prepare working solutions immediately before each experiment.
-
Perform a Control Experiment: Compare the activity of the fresh solution with a previously stored aliquot to confirm degradation.
Issue 2: Unexpected Peaks in Analytical Chromatography
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis of the this compound solution that are not present in the initial analysis of the solid compound.
Possible Cause:
-
Formation of degradation products.
Troubleshooting Steps:
-
Review Storage and Handling: Examine the storage conditions and handling procedures for any deviations that might have led to degradation (e.g., exposure to light or elevated temperatures).
-
Conduct a Forced Degradation Study: Intentionally expose the compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products and confirm their retention times.[7][8] This can help in identifying the unknown peaks.
-
Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products.[7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
| -80°C | 6 months | Sealed storage, away from moisture.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.[7][8]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Incubate at room temperature. Take samples at various time points.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark. Take samples at various time points.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or daylight). Keep a control sample in the dark. Take samples at various time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole ring-opened DNA purines and their biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
unexpected precipitation of chlormidazole hydrochloride in experimental setup
Technical Support Center: Chlormidazole Hydrochloride
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected precipitation of this compound during their experiments. This guide provides troubleshooting steps, frequently asked questions, and detailed protocols to help you identify and resolve solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the salt form of chlormidazole, an azole antifungal agent.[1] It is used in research for its inhibitory activity against a variety of fungi and some gram-positive cocci.[2] It is typically supplied as an off-white to light yellow solid powder.[3] The hydrochloride salt form is generally used to improve the aqueous solubility of the parent compound, chlormidazole.[4]
Q2: Why did my this compound precipitate unexpectedly?
Precipitation of this compound, a salt of a weak base, can be triggered by several factors:
-
pH Shift: An increase in the solution's pH can cause the conversion of the more soluble hydrochloride salt to its less soluble free base form (chlormidazole).
-
Improper Solvent System: this compound has specific solubility limits in different solvents. Using an incorrect solvent or an inappropriate co-solvent ratio can lead to precipitation.
-
Concentration Exceeding Solubility Limit: The concentration of the compound in your solution may be higher than its solubility limit under the specific experimental conditions (e.g., temperature, solvent system).
-
Common Ion Effect: The presence of a high concentration of chloride ions from other sources (e.g., saline buffers) can decrease the solubility of this compound.[5]
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
Disproportionation: The salt can revert to its neutral, less soluble free base form over time, especially under conditions of high humidity or in the presence of certain excipients.[6]
Q3: What are the recommended solvents for this compound?
This compound is soluble in DMSO.[7] For aqueous-based experimental systems, co-solvent systems are typically required. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly impact solubility.[3] Sonication or gentle heating may be necessary to fully dissolve the compound.[2][3] See Table 2 for specific, validated solvent formulations.
Q4: How should this compound solutions be prepared and stored?
Stock solutions are typically prepared in a high-concentration in a solvent like DMSO. It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[3] Powdered compound should be stored at -20°C.[2][7]
Troubleshooting Guide for Unexpected Precipitation
If you are observing precipitation, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment & Verification
-
Confirm Material Identity: Verify that you are using this compound (CAS: 74298-63-8) and not the free base, Chlormidazole (CAS: 3689-76-7), which has significantly lower aqueous solubility.[7][8]
-
Check Solution Appearance: Note the nature of the precipitate (crystalline, amorphous) and when it appears (immediately, over time, upon temperature change).
-
Review Protocol: Double-check your protocol against the recommended procedures, paying close attention to concentrations and solvent ratios.
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting precipitation issues.
Caption: Troubleshooting workflow for chlormidazole HCl precipitation.
-
Step 2.1: Verify Solvent Quality and Composition
-
DMSO Quality: Was the DMSO from a newly opened bottle? Hygroscopic DMSO (which has absorbed water from the air) can significantly reduce the solubility of this compound.[3]
-
Co-Solvent System: Are you using a validated co-solvent system for your final working solution? The compound has poor solubility in purely aqueous media. Refer to the recommended formulations in Table 2.
-
-
Step 2.2: Measure and Adjust pH
-
pH-Dependent Solubility: As a salt of a weak base, this compound is more soluble at a lower pH. If your experimental medium is neutral or basic, the compound may be converting to its less soluble free base form.[5]
-
Action: Measure the pH of your final solution. If it is neutral or alkaline, consider using a buffer system to maintain a slightly acidic pH. A pH at least 2-3 units below the pKa of the parent compound is generally recommended to maintain the salt form in solution.[9]
-
-
Step 2.3: Re-evaluate Concentration
-
Solubility Limit: Confirm that your target concentration does not exceed the known solubility limit in your chosen solvent system (see Tables 1 & 2).
-
Action: Try preparing a more dilute solution. If it remains clear, your initial concentration was likely too high.
-
-
Step 2.4: Assess Temperature Effects
-
Dissolution Process: The dissolution of many compounds is endothermic, meaning solubility increases with temperature.[10]
-
Action: If precipitation occurred after cooling, try maintaining the solution at a stable, slightly elevated temperature. Gentle warming and sonication can often help redissolve the precipitate and are recommended during initial preparation.[3]
-
-
Step 2.5: Consider Advanced Factors
-
Common Ion Effect: Are your buffers or media (e.g., saline) contributing a high concentration of chloride ions? This can suppress the dissolution of a hydrochloride salt.[5]
-
Action: If possible, try using a buffer with a different counter-ion.
-
Disproportionation: Is the solution old? Over time, the salt can disproportionate back to the free base.[6]
-
Action: Prepare fresh solutions immediately before use.
-
The diagram below illustrates the key factors that can shift the equilibrium from the soluble salt to the insoluble free base, causing precipitation.
Caption: Factors leading to chlormidazole precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 74298-63-8 | [2][3][7] |
| Molecular Formula | C₁₅H₁₄Cl₂N₂ | [2][3] |
| Molecular Weight | 293.19 g/mol | [2][3][7] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility in DMSO | ~62.5 mg/mL (213.17 mM) | [2][3] |
| Solubility (Free Base) | 24.9 µg/mL (at pH 7.4) | [8] |
Table 2: Recommended Co-Solvent Systems for In Vitro/In Vivo Use
These formulations are designed to achieve a minimum concentration and may require optimization for your specific application.
| Protocol | Formulation Details | Final Concentration Achieved | Source |
|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Procedure: Dissolve in DMSO first, then add other solvents sequentially) | ≥ 2.08 mg/mL | [3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) (Procedure: Prepare DMSO stock, then add to SBE-β-CD/Saline solution) | ≥ 2.08 mg/mL | [3] |
| 3 | 10% DMSO, 90% Corn Oil (Procedure: Prepare DMSO stock, then add to corn oil) | ≥ 2.08 mg/mL |[3] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution (e.g., 20.8 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (from a newly opened bottle)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For example, weigh 20.8 mg of the powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. To make a 20.8 mg/mL solution with 20.8 mg of powder, add 1 mL of DMSO.
-
Dissolution:
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulate matter.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile vials.
-
Store the aliquots at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
-
References
- 1. Chlormidazole - Wikipedia [en.wikipedia.org]
- 2. This compound | Antifungal | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. medkoo.com [medkoo.com]
- 8. Chlormidazole | C15H13ClN2 | CID 71821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Chlormidazole Hydrochloride Antifungal Susceptibility Testing
Welcome to the technical support center for researchers utilizing chlormidazole hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of inconsistent Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Answer: Chlormidazole is an azole antifungal agent.[1] It belongs to the imidazole class of drugs, which also includes the more widely researched compound clotrimazole.[2] Often, these names are used interchangeably or refer to closely related structures. The hydrochloride salt is used to improve its formulation properties.
Like other azoles, its primary mechanism of action is the disruption of the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][4][5] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the cholesterol synthesis pathway in mammals.[3] By blocking this enzyme, chlormidazole prevents the conversion of lanosterol to ergosterol.[3][6] The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, cell death (fungicidal effect).[4][7]
Q2: My MIC results with this compound are inconsistent. What are the potential causes?
Answer: Inconsistent MIC values for azole antifungals are a common and multifaceted problem. The variability can typically be traced back to three main areas: the physicochemical properties of the compound, the specifics of the experimental protocol, and the biological behavior of the test organism.
1. Compound-Specific Issues:
-
Poor Aqueous Solubility: Chlormidazole and clotrimazole are lipophilic and have very low solubility in water and aqueous buffers.[8][9][10] This can lead to the drug precipitating out of solution in your microplate wells, especially at higher concentrations, effectively lowering the concentration the fungus is exposed to.
-
Solvent Effects: To overcome solubility issues, stock solutions are typically made in organic solvents like dimethyl sulfoxide (DMSO).[8][11] However, high final concentrations of DMSO in the assay wells can inhibit fungal growth, confounding the MIC results. It is crucial to ensure the final solvent concentration is consistent across all wells and below the inhibitory threshold for the test organism.
-
Compound Stability: The stability of the compound in solution, especially when stored, should be considered. Degradation can lead to a loss of potency.
| Solvent | Reported Solubility of Clotrimazole | Reference |
| Water | ~0.49 - 5.6 µg/mL | [9] |
| Ethanol | ~10 mg/mL | [8] |
| DMSO | ~3 - 62 mg/mL | [8][11] |
| Dimethylformamide (DMF) | ~20 mg/mL | [8] |
2. Experimental and Methodological Factors:
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) were developed to minimize inter-laboratory variability.[12][13] Deviations from these protocols are a major source of inconsistent results.
-
Media Composition: Both CLSI and EUCAST recommend RPMI-1640 medium, but they specify different glucose concentrations.[13] The pH of the medium is also critical; a lower pH (more acidic) has been shown to significantly increase the MIC of clotrimazole for Candida species.[14][15]
-
Inoculum Size: The starting concentration of fungal cells must be precisely controlled.[14] An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely low MICs.[16]
-
Incubation Time and Temperature: For Candida species, readings are typically taken at 24 hours.[17] Extending incubation to 48 hours can lead to higher MICs, especially for isolates that exhibit trailing growth.[14][16] Temperature must be maintained consistently, usually at 35°C.[18]
-
Endpoint Reading: For azoles, the MIC is typically defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well.[17] Reading for 100% inhibition (no growth) can be difficult and may overestimate the MIC due to trailing.[16]
| Parameter | CLSI (M27/M60) | EUCAST (E.Def 7.4) | Reference |
| Medium | RPMI-1640 | RPMI-1640 | [13] |
| Glucose Content | 0.2% | 2% | [13] |
| Inoculum Size (Yeast) | 0.5 - 2.5 x 10³ CFU/mL | 1 - 5 x 10⁵ CFU/mL | [13][14] |
| Plate Type | U-bottom wells | Flat-bottom wells | [12][13] |
| Endpoint Reading (Azoles) | ≥50% growth reduction | ≥50% growth reduction | [13][17] |
3. Organism-Specific Phenomena:
-
Trailing Growth Effect: This is a phenomenon where isolates show reduced but persistent growth over a wide range of drug concentrations.[19][20] This makes it difficult to determine a clear endpoint of inhibition and is a major cause of variability. Reading the MIC at an earlier time point (24 hours) can sometimes mitigate this issue.[16]
-
Paradoxical Growth (Eagle Effect): Less common with azoles but well-documented for echinocandins, this effect is characterized by fungal growth at high antifungal concentrations while being inhibited at lower concentrations.[19][21][22] This is thought to be a stress response, such as an increase in cell wall chitin synthesis.[20][22]
-
Development of Resistance: Fungal isolates can acquire resistance to azoles through various mechanisms, such as overexpression of the ERG11 target enzyme, mutations in the ERG11 gene, or increased expression of drug efflux pumps that actively remove the drug from the cell.[23][24] Cross-resistance between different azoles (e.g., fluconazole and clotrimazole) is also common.[23]
Q3: How can I systematically troubleshoot my inconsistent MIC results?
Answer: A systematic approach is key to identifying and eliminating sources of variability in your MIC assays. The following workflow outlines critical steps for troubleshooting.
Detailed Troubleshooting Steps:
Step 1: Verify Compound Integrity and Preparation
-
Source and Purity: Ensure you are using a high-purity batch of this compound.
-
Stock Solution: Prepare a fresh stock solution in 100% DMSO.[8] Briefly sonicate if necessary to ensure it is fully dissolved.[11]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[8] Do not store diluted aqueous solutions for more than a day.[8]
-
Solvent Control: Always include a solvent control on your plate (media + highest concentration of DMSO used) to ensure the solvent itself is not affecting fungal growth.
Step 2: Standardize Experimental Protocol (Broth Microdilution) Adhere strictly to a published standard, such as the CLSI M27 document for yeasts.[13] Below is a generalized protocol based on these standards.
Experimental Protocol: Broth Microdilution MIC Assay for Yeasts
-
Preparation of Antifungal Stock:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest desired final concentration.
-
-
Preparation of Microdilution Plate:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well U-bottom microtiter plate.[13]
-
Add 200 µL of the working antifungal solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) should contain only 100 µL of RPMI-1640.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., for CLSI, dilute 1:1000 to get 1-5 x 10³ CFU/mL).[25]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
Visually inspect the plate or use a microplate reader (at 405 or 530 nm) to assess growth.[5][15] The sterility control should show no growth, and the growth control should be clearly turbid.
-
The MIC is the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control.[17]
-
Step 3: Address Endpoint Reading Challenges
-
Trailing Growth: If you observe partial growth across many wells, prioritize the 24-hour reading.[16] Stick to the 50% inhibition rule and avoid reading for 100% inhibition.
-
Objectivity: Use a spectrophotometric plate reader to quantify growth and calculate the 50% inhibition point. This is more objective than visual inspection.
Step 4: Implement Rigorous Quality Control
-
Reference Strains: Always include well-characterized quality control (QC) strains in every assay. These strains have established, published MIC ranges for common antifungals.
-
Data Validation: Your assay is only considered valid if the MIC for the QC strain falls within its acceptable range. If it does not, the results for your test isolates are not reliable, and you must troubleshoot the assay.
| QC Strain | Example Clotrimazole MIC Range (µg/mL) | Note |
| Candida parapsilosis ATCC 22019 | 0.03 - 0.25 | QC ranges are method- and lab-dependent. These are illustrative values based on literature. |
| Candida krusei ATCC 6258 | 0.06 - 0.5 | Always refer to the ranges provided by CLSI/EUCAST for the specific lot of the QC strain.[26][27] |
| Candida albicans ATCC 90028 | 0.015 - 0.12 | [26] |
References
- 1. Chlormidazole - Wikipedia [en.wikipedia.org]
- 2. Antifungals: From Pharmacokinetics to Clinical Practice [mdpi.com]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clotrimazole - Wikipedia [en.wikipedia.org]
- 5. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Clotrimazole used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Improvement of Solubility and Dissolution Properties of Clotrimazole by Solid Dispersions and Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Solubility and Bioavailability of Clotrimazole in Aqueous Solutions with Hydrophobized Hyperbranched Polyglycidol for Improved Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Antifungal | TargetMol [targetmol.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 19. Trailing or Paradoxical Growth of Candida albicans When Exposed to Caspofungin Is Not Associated with Microsatellite Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clotrimazole Drug Resistance in Candida glabrata Clinical Isolates Correlates with Increased Expression of the Drug:H+ Antiporters CgAqr1, CgTpo1_1, CgTpo3, and CgQdr2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
troubleshooting chlormidazole hydrochloride delivery in in vivo animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of chlormidazole hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an azole antifungal agent.[1][2][3] It belongs to the benzimidazole class of organic compounds.[4] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2] This disruption of the cell membrane leads to increased permeability, leakage of intracellular components, and ultimately, fungal cell death.[2]
Q2: What are the key physicochemical properties of this compound to consider for in vivo delivery?
A2: this compound is a solid, off-white to light yellow powder.[1] It is soluble in DMSO.[2] Key properties are summarized in the table below.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: For long-term storage, the solid powder should be kept at -20°C for up to three years.[5] Stock solutions in solvent can be stored at -80°C for up to one year.[5] If a prepared solution is clear, it can be stored at 4°C for up to one week, though preparing it fresh is recommended for optimal efficacy.[5] If the solution is a suspension, it should be prepared immediately before use.[5]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Formulation
Q: I am observing precipitation when preparing my this compound formulation for in vivo studies. What should I do?
A: Precipitation is a common issue with poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:
-
Ensure Complete Dissolution in Initial Solvent: this compound is highly soluble in DMSO.[1][5] Ensure the compound is fully dissolved in DMSO before adding other co-solvents or aqueous components. Using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
-
Sonication and Gentle Heating: Use of sonication and/or gentle heating can aid in the dissolution of the compound.[1]
-
Optimize Co-Solvent Ratios: The order and ratio of co-solvents are critical. Add each solvent sequentially and ensure the solution is mixed thoroughly before adding the next.[1] Refer to the formulation protocols for recommended solvent systems.
-
Consider Alternative Formulations: If precipitation persists, consider alternative formulation strategies such as using SBE-β-CD or corn oil, which have been shown to solubilize this compound.[1]
Issue 2: Animal Distress or Adverse Events Post-Administration
Q: My animals are showing signs of distress (e.g., lethargy, irritation) after administration of the this compound formulation. What could be the cause and how can I mitigate it?
A: Animal distress can arise from the formulation components or the administration procedure itself.
-
Toxicity of Solvents: High concentrations of certain organic solvents like DMSO can cause local irritation or systemic toxicity. It is crucial to use the lowest effective concentration of such solvents.
-
Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, oral gavage) can influence tolerability. Ensure the formulation is suitable for the intended route and that the administration technique is performed correctly to minimize tissue damage.
-
pH of the Formulation: The pH of the final formulation should be close to physiological pH (around 7.4) to minimize irritation, especially for injectable routes.
-
Dose Volume: Administering a large volume can cause discomfort. Ensure the dosing volume is appropriate for the size and species of the animal.
Issue 3: Lack of Efficacy in the Animal Model
Q: I am not observing the expected therapeutic effect of this compound in my in vivo model. What are the potential reasons?
A: A lack of efficacy can be due to several factors related to drug delivery and bioavailability.
-
Poor Bioavailability: this compound's low aqueous solubility can lead to poor absorption and bioavailability.[6][7] Re-evaluate your formulation to enhance solubility and absorption.
-
Metabolic Instability: The compound might be rapidly metabolized in vivo. Consider co-administration with a metabolic inhibitor if the metabolic pathways are known, or modify the dosing regimen (e.g., more frequent administration).
-
Incorrect Dosing: The dose might be too low to achieve a therapeutic concentration at the target site. A dose-response study may be necessary to determine the optimal dose.
-
Formulation Stability: Ensure that the prepared formulation is stable and that the drug has not degraded or precipitated out before or during administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 293.19 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | ≥ 62.5 mg/mL (213.17 mM) | [1] |
| Storage (Solid) | -20°C for 3 years | [5] |
| Storage (in Solvent) | -80°C for 1 year | [5] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 | Reference |
| DMSO | 10% | 10% | 10% | [1] |
| PEG300 | 40% | - | - | [1] |
| Tween-80 | 5% | - | - | [1] |
| Saline | 45% | - | - | [1] |
| 20% SBE-β-CD in Saline | - | 90% | - | [1] |
| Corn Oil | - | - | 90% | [1] |
| Achievable Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Use sonication if necessary to ensure complete dissolution.
-
Add PEG300: In a separate sterile tube, add the required volume of PEG300.
-
Combine and Mix: Add the DMSO stock solution to the PEG300 and mix thoroughly until a homogenous solution is formed.
-
Add Tween-80: Add the required volume of Tween-80 to the mixture and mix again.
-
Final Dilution with Saline: Slowly add the required volume of saline to the mixture while vortexing to reach the final desired concentration and volume.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Administration via Oral Gavage in Mice
-
Animal Handling: Gently restrain the mouse, ensuring it is calm to prevent injury.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, allowing the mouse to swallow the tip. Advance the needle along the esophagus until it reaches the stomach.
-
Drug Administration: Slowly administer the prepared this compound formulation.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Visualizations
Caption: Workflow for preparing a this compound formulation.
Caption: Decision tree for troubleshooting formulation precipitation.
Caption: Signaling pathway for chlormidazole's antifungal activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Chlormidazole - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Antifungal | TargetMol [targetmol.com]
- 6. scispace.com [scispace.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clotrimazole Antifungal Activity and pH
This technical support resource addresses the critical impact of environmental pH on the antifungal efficacy of clotrimazole. It is intended for researchers, scientists, and drug development professionals investigating antifungal agents. Please note, the compound "chlormidazole hydrochloride" is likely a misspelling of clotrimazole , which is the subject of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for clotrimazole?
A1: Clotrimazole is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2][3] Its primary mechanism involves the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[1][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] By disrupting ergosterol synthesis, clotrimazole compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, inhibition of fungal growth or cell death.[1][2][4]
Q2: How does environmental pH affect the antifungal activity of clotrimazole?
A2: Environmental pH significantly influences the in vitro activity of clotrimazole. Studies have consistently shown that the antifungal efficacy of clotrimazole and other azoles against Candida species is reduced in acidic environments.[6][7][8][9][10] This is demonstrated by a significant increase in the Minimum Inhibitory Concentration (MIC) values at acidic pH (e.g., pH 4.0) compared to neutral pH (e.g., pH 7.0).[6][10][11] For instance, the MIC of clotrimazole against Candida albicans can be more than ten times higher at pH 4.0 than at pH 7.0.[6][10][11]
Q3: Why is the pH-dependent activity of clotrimazole clinically relevant?
A3: The pH-dependent activity is highly relevant for treating fungal infections in naturally acidic environments, such as vulvovaginal candidiasis (VVC), where the vaginal pH is typically between 4.0 and 4.5.[7][8] Standard antifungal susceptibility tests are performed at a neutral pH of 7.0 as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[6][11] These standard tests may not accurately predict the clinical efficacy of clotrimazole in acidic infection sites, potentially underestimating the concentration required for effective treatment.[7][8] Therefore, testing at a pH that mimics the site of infection is recommended for a more accurate assessment of antifungal efficacy.[6][10]
Q4: Does pH affect all antifungal agents in the same way?
A4: No, the effect of pH can vary between different antifungal agents. While many azoles, including clotrimazole, miconazole, and fluconazole, show reduced activity at acidic pH, other antifungals may be less affected or even show increased activity.[6][10] For example, one study found that the MIC of itraconazole against C. albicans was lower at pH 4.0 than at pH 7.0, indicating enhanced activity in an acidic environment.[6][10]
Troubleshooting Guide
Issue 1: Higher than expected MIC values for clotrimazole in an acidic medium.
-
Possible Cause: This is an expected phenomenon. The intrinsic activity of clotrimazole against susceptible fungal isolates, particularly Candida species, is known to be lower at acidic pH levels (e.g., pH 4-5.5) compared to neutral pH (7.0).[6][7][10][11]
-
Recommendation:
-
Verify that your control experiments at neutral pH (7.0) yield MIC values within the expected range for your reference strains. This confirms the integrity of your drug stock and experimental setup.
-
Ensure precise pH control of your test medium. Use buffered media (e.g., RPMI-1640 with MOPS for pH 7.0, or other appropriate buffers for acidic pH) and verify the final pH after all components have been added.
-
Acknowledge this pH effect in your data analysis. The higher MIC at acidic pH is a key finding, not necessarily an experimental error.
-
Issue 2: Inconsistent or non-reproducible MIC results across different pH experiments.
-
Possible Cause 1: Inadequate pH buffering. The metabolic activity of the fungus during the incubation period can alter the pH of a poorly buffered medium, leading to drift and inconsistent results.
-
Recommendation 1: Use a robust buffering system appropriate for your target pH range. For neutral pH, MOPS buffer in RPMI-1640 is standard.[11][12] For acidic conditions, citrate or other buffers may be required. Always measure the pH of the medium at the end of the incubation period to check for significant shifts.
-
Possible Cause 2: Clotrimazole solubility and stability. Clotrimazole is hydrophobic, and its solubility can be influenced by pH.[13] Changes in solubility or stability at different pH values could affect the effective drug concentration.
-
Recommendation 2: Prepare clotrimazole stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO) and ensure the final concentration of the solvent in the test medium is low (typically ≤1%) and non-inhibitory to the fungus. Visually inspect for any drug precipitation in the wells at the start of the experiment.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of clotrimazole against Candida albicans, demonstrating the impact of pH.
| Fungal Species | pH | Geometric Mean MIC (µg/mL) | Fold Increase in MIC (pH 4.0 vs. 7.0) | Reference |
| Candida albicans | 7.0 | 0.03 | \multirow{2}{*}{16.7x} | [6][10][11] |
| Candida albicans | 4.0 | 0.50 | [6][10][11] |
Experimental Protocols
Protocol: Broth Microdilution Assay for pH-Dependent Antifungal Susceptibility
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document series for yeast susceptibility testing, adapted for pH variation.[6][10][11]
1. Media Preparation:
- Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate).
- For neutral pH testing (pH 7.0) , buffer the RPMI-1640 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS). Adjust pH to 7.0 ± 0.1 with NaOH.
- For acidic pH testing (pH 4.0) , buffer the RPMI-1640 with a suitable buffer such as citrate. Adjust pH to 4.0 ± 0.1 with HCl or NaOH.
- Sterilize the buffered media by filtration (0.22 µm filter).
2. Inoculum Preparation:
- Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
- Harvest several colonies and suspend them in sterile 0.85% saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Dilute this stock suspension in the respective pH-adjusted RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
3. Drug Dilution:
- Prepare a stock solution of clotrimazole in DMSO.
- Perform serial two-fold dilutions of clotrimazole in the respective pH-adjusted RPMI-1640 medium in a 96-well microtiter plate. The final drug concentrations should span a clinically relevant range.
4. Inoculation and Incubation:
- Add the prepared yeast inoculum to each well of the microtiter plate containing the drug dilutions.
- Include a positive control (no drug) and a negative control (no inoculum) for each pH condition.
- Seal the plates and incubate at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is defined as the lowest concentration of clotrimazole that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control.
- Growth inhibition can be assessed visually or by using a spectrophotometric plate reader at a wavelength of 530 nm.
Visualizations
Caption: Mechanism of action of clotrimazole, targeting ergosterol synthesis.
Caption: Workflow for assessing the impact of pH on clotrimazole activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clotrimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on in vitro susceptibility of Candida glabrata and Candida albicans to 11 antifungal agents and implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on In Vitro Susceptibility of Candida glabrata and Candida albicans to 11 Antifungal Agents and Implications for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Impact of pH on the antifungal susceptibility of vaginal Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
how to prevent chlormidazole hydrochloride degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of chlormidazole hydrochloride during long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Where specific data for this compound is not publicly available, information is based on general principles of pharmaceutical stability and data from structurally similar imidazole antifungal compounds, such as clotrimazole. It is recommended to perform specific stability studies for your formulation.
Troubleshooting Guides
Issue: My this compound sample shows signs of degradation. What are the likely causes and how can I prevent it?
Degradation of this compound is primarily influenced by environmental factors. The following table summarizes the key factors and provides recommendations for mitigation.
| Parameter | Potential Impact on Stability | Recommended Storage Conditions & Mitigation Strategies |
| Temperature | Elevated temperatures accelerate chemical degradation reactions, such as hydrolysis and oxidation.[1][2] | Solid (Powder): Store at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is recommended.[3][4] Stock Solutions: Store at -20°C for up to 1 month or -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles. |
| Humidity | Moisture can facilitate hydrolytic degradation. This compound is hygroscopic.[3] | Store in a tightly sealed container in a dry environment (desiccator).[5][6] Relative humidity should be kept low, ideally below 60%. |
| Light | Exposure to UV or visible light can lead to photodegradation.[7] | Store in a light-resistant (amber) container or in the dark. |
| pH (in solution) | Imidazole compounds can be susceptible to acid-catalyzed hydrolysis. | Maintain the pH of solutions within a neutral to slightly alkaline range if compatible with the experimental setup. Avoid strongly acidic conditions. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Excipient Incompatibility | Certain excipients can react with the active pharmaceutical ingredient (API), leading to degradation.[8] | Conduct compatibility studies with all excipients in the formulation. Common incompatibilities can occur with reducing sugars, oxidizing agents, and certain polymeric binders. |
FAQs
Q1: What are the recommended storage conditions for solid this compound?
For routine use, store solid this compound at controlled room temperature (20-25°C) in a tightly sealed, light-resistant container in a dry place.[5][6] For long-term storage, refrigeration (2-8°C) is advisable to minimize the risk of degradation.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] It is crucial to use a tightly sealed container to prevent solvent evaporation and moisture absorption. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its structure and data from similar imidazole compounds like clotrimazole, the primary degradation pathways are likely to be:
-
Hydrolysis: The imidazole ring can be susceptible to cleavage under acidic conditions.
-
Oxidation: The molecule may be prone to oxidation, particularly at the imidazole ring.
-
Photodegradation: Exposure to light can induce degradation.
The following diagram illustrates a plausible hydrolytic degradation pathway for this compound, based on known degradation of similar compounds.
Caption: Plausible hydrolytic degradation pathway of this compound.
Q4: How can I perform a forced degradation study to assess the stability of my this compound formulation?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9][10] A typical forced degradation study involves exposing the drug to harsh conditions to accelerate degradation.
The following diagram outlines a general workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a common wavelength for similar compounds is around 210-230 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solution.
-
Sample Solution: For forced degradation samples, neutralize the solution if necessary and dilute with the mobile phase to a concentration within the linear range of the assay.
3. Method Validation:
The analytical method should be validated according to ICH guidelines, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Drug-Excipient Compatibility Study
This protocol outlines a general approach to assess the compatibility of this compound with various pharmaceutical excipients.
1. Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)
-
Binary mixtures of this compound and each excipient (typically in a 1:1 or other relevant ratio).
-
Control sample of pure this compound.
2. Experimental Setup:
-
Place the binary mixtures and the control sample in stability chambers under accelerated conditions (e.g., 40°C/75% RH) and at controlled room temperature.
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks for accelerated studies).
3. Analytical Techniques:
-
Visual Observation: Note any changes in physical appearance, such as color change, caking, or liquefaction.
-
HPLC Analysis: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
Differential Scanning Calorimetry (DSC): To detect any physical interactions, such as changes in melting point or the appearance of new thermal events.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions by observing changes in the characteristic absorption bands of the drug and excipients.
References
- 1. This compound | Antifungal | TargetMol [targetmol.com]
- 2. rjptonline.org [rjptonline.org]
- 3. www3.paho.org [www3.paho.org]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 7. ubipayroll.com [ubipayroll.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Overcoming Poor Diffusion of Chlormidazole Hydrochloride in Agar-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor diffusion of chlormidazole hydrochloride in agar-based antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazole-based antifungal agent.[1] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By disrupting the integrity of the cell membrane, this compound leads to increased permeability and ultimately, fungal cell death.[2][3]
Q2: Why does this compound exhibit poor diffusion in agar-based assays?
The poor diffusion of this compound in agar is primarily attributed to its hydrophobic nature and consequently low aqueous solubility. Agar is a hydrophilic polymer matrix, and hydrophobic compounds have limited ability to diffuse through the aqueous environment within the agar gel.[4] Factors such as the drug's molecular weight and potential interactions with the agar matrix can also impede its diffusion.[5]
Q3: What are the key factors that can influence the results of an agar diffusion assay?
Several factors can significantly impact the outcomes of agar diffusion assays:
-
Drug Properties: Molecular weight and solubility are critical. Larger molecules and those with poor aqueous solubility will diffuse more slowly.[4]
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Agar Medium: The concentration of agar is inversely related to the diffusion rate; higher concentrations create a denser matrix that slows diffusion. The pH and composition of the medium can also affect the drug's stability and activity.[6][7]
-
Inoculum Density: A very dense microbial lawn can reduce the apparent size of the inhibition zone. Standardization of the inoculum is crucial for reproducible results.
-
Incubation Conditions: Temperature and duration of incubation can affect both the growth rate of the microorganism and the diffusion of the antifungal agent.
Troubleshooting Guide
This guide addresses common problems encountered during agar-based assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No zone of inhibition or very small zones | Poor solubility and diffusion of this compound. The compound may be precipitating in the agar.[4] | 1. Use a co-solvent system: Prepare the stock solution in 100% DMSO and then dilute to the final working concentration using a co-solvent system such as PEG300 and Tween-80 to improve solubility in the aqueous agar environment. 2. Incorporate a surfactant: Add a non-ionic surfactant like Tween 20 or Tween 80 (at a low concentration, e.g., 0.05-0.2%) to the agar medium to increase the solubility of the hydrophobic compound. 3. Modify the assay method: Consider using the agar well diffusion method instead of the disk diffusion method, as it can accommodate a larger volume of the drug solution and may facilitate better initial diffusion.[8] |
| Inadequate drug concentration. | Ensure the correct concentration of this compound is being used. Verify calculations and dilutions of the stock solution. | |
| Irregular or fuzzy zone edges | Uneven diffusion of the drug. This can be due to precipitation or interaction with the agar. | 1. Pre-incubation: After applying the drug to the disk or well, allow the plate to sit at a lower temperature (e.g., 4°C) for a few hours before incubation at the optimal growth temperature. This pre-diffusion period can help establish a more uniform concentration gradient. 2. Ensure complete dissolution: When preparing the drug solution, ensure it is fully dissolved. Sonication can aid in dissolving the compound. |
| Inconsistent results between experiments | Variability in experimental parameters. | 1. Standardize all steps: Strictly adhere to a standardized protocol for inoculum preparation (e.g., using a McFarland standard), agar depth (4 mm is standard), and incubation conditions.[6][9] 2. Use fresh materials: Prepare fresh drug solutions for each experiment, as repeated freeze-thaw cycles can affect compound stability. Use freshly prepared agar plates. |
| Precipitation of the compound on the disk or in the well | Low aqueous solubility of this compound. The concentration used may exceed its solubility limit in the aqueous environment of the agar. | 1. Lower the initial concentration: If possible, test a lower concentration of the drug. 2. Optimize the co-solvent system: Experiment with different ratios of co-solvents in your working solution to maximize the solubility of this compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄Cl₂N₂ | [4] |
| Molecular Weight | 293.19 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility in DMSO | ≥ 62.5 mg/mL | [10] |
Table 2: Example Co-Solvent Systems for Preparing this compound Working Solutions
| Protocol | Composition | Final Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [10] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [10] |
Table 3: Influence of Agar Concentration on Diffusion (Illustrative Data)
| Agar Concentration (%) | Expected Relative Zone Diameter |
| 0.5 | Largest |
| 1.0 | Intermediate |
| 1.5 | Smaller |
| 2.0 | Smallest |
Experimental Protocols
Protocol 1: Standard Agar Disk Diffusion Assay
This protocol is based on the general principles of the Kirby-Bauer disk diffusion susceptibility test.[9]
-
Prepare Inoculum: From a fresh 18-24 hour culture, pick isolated colonies and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the final working solution by diluting the stock. It is recommended to use a co-solvent system (see Table 2) to improve solubility.
-
-
Apply Disks: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface. Pipette a specific volume (e.g., 20 µL) of the this compound working solution onto each disk.
-
Incubate: Invert the plates and incubate at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours).
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition in millimeters.
Protocol 2: Modified Agar Well Diffusion Assay for Improved Diffusion
This modified protocol is designed to enhance the diffusion of hydrophobic compounds like this compound.
-
Prepare Inoculum and Inoculate Plate: Follow steps 1 and 2 from Protocol 1.
-
Create Wells in Agar: Use a sterile cork borer (6-8 mm in diameter) to create wells in the agar.[8]
-
Prepare this compound Solution: Prepare the working solution as described in step 3 of Protocol 1, ensuring the use of a co-solvent system.
-
Add Solution to Wells: Pipette a larger volume (e.g., 50-100 µL) of the this compound working solution directly into the wells.
-
Pre-diffusion (Optional but Recommended): Let the plates stand at room temperature for 1-2 hours or at 4°C for 2-4 hours to allow the compound to diffuse into the agar before microbial growth begins.
-
Incubate: Follow step 5 from Protocol 1.
-
Measure Zones of Inhibition: Follow step 6 from Protocol 1.
Visualizations
Caption: Workflow for performing an agar diffusion assay.
Caption: Troubleshooting workflow for poor diffusion.
Caption: Factors influencing drug diffusion in agar.
References
- 1. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Relationship Between Agar Thickness and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of agar depth on antimicrobial susceptibility testing by disc diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
Validation & Comparative
In Vitro Efficacy of Azole Antifungals: A Comparative Look at Chlormidazole Hydrochloride and Ketoconazole
For Immediate Release
In the landscape of antifungal research and development, azole antifungals represent a cornerstone of therapy against a wide spectrum of fungal pathogens. This guide provides a comparative overview of the in vitro efficacy of two such agents: chlormidazole hydrochloride and the well-established ketoconazole. The focus is on their mechanisms of action, supported by available experimental data, to offer a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Fungal Cell Integrity
Both this compound and ketoconazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This targeted inhibition is achieved by blocking the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, at higher concentrations, cell death.
Figure 1: Simplified signaling pathway of ergosterol biosynthesis and the inhibitory action of azole antifungals.
Comparative In Vitro Efficacy
The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.
Table 1: In Vitro Susceptibility of Candida Species to Ketoconazole and Clotrimazole
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Ketoconazole | 0.03 - >64 | 0.25 | 1 |
| Clotrimazole | 0.03 - 2 | - | - | |
| Candida glabrata | Ketoconazole | 0.06 - >64 | 0.5 | 4 |
| Clotrimazole | 0.06 - >8 | - | - | |
| Candida tropicalis | Ketoconazole | 0.03 - 16 | 0.25 | 1 |
| Clotrimazole | 0.03 - 2 | - | - | |
| Candida parapsilosis | Ketoconazole | 0.03 - 8 | 0.125 | 0.5 |
| Clotrimazole | 0.03 - 1 | - | - | |
| Candida krusei | Ketoconazole | 0.125 - >64 | 1 | 4 |
| Clotrimazole | 0.125 - 2 | - | - |
MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for ketoconazole compiled from multiple sources. Data for clotrimazole compiled from available literature.
Table 2: In Vitro Susceptibility of Dermatophytes to Ketoconazole and Clotrimazole
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) |
| Trichophyton rubrum | Ketoconazole | 0.03 - 4 |
| Clotrimazole | 0.03 - 2 | |
| Trichophyton mentagrophytes | Ketoconazole | 0.03 - 4 |
| Clotrimazole | 0.06 - 1 | |
| Microsporum canis | Ketoconazole | 0.03 - 4 |
| Clotrimazole | 0.12 - 1 | |
| Epidermophyton floccosum | Ketoconazole | 0.03 - 1 |
| Clotrimazole | 0.06 - 0.5 |
Data compiled from multiple sources.
Experimental Protocols
The in vitro efficacy of antifungal agents is primarily determined through standardized susceptibility testing methods. The most common methods are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.
Figure 2: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the growth medium to achieve a final inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate also includes a growth control (no antifungal agent) and a sterility control (no inoculum). The plate is then incubated under specific conditions (e.g., 35°C for 24-48 hours for yeasts).
-
MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antifungal agent at which there is no visible growth.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population. This assay is performed as a subsequent step to the MIC assay.
Detailed Methodology:
-
Subculturing: Following the determination of the MIC, a small aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar plate that does not contain the antifungal agent.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.
Conclusion
Ketoconazole demonstrates broad-spectrum in vitro activity against a variety of clinically relevant fungi, including yeasts and dermatophytes. While this compound is known to possess antifungal properties and shares a similar mechanism of action with other azoles, a lack of publicly available, quantitative in vitro data, such as MIC or MFC values, prevents a direct and detailed comparison of its efficacy with ketoconazole. The provided data for ketoconazole and clotrimazole can serve as a benchmark for the expected performance of imidazole antifungals. Further in vitro studies are necessary to fully elucidate the antifungal spectrum and potency of this compound.
References
The Untapped Potential of Combination Therapy: Investigating the Synergistic Effect of Chlormidazole Hydrochloride and Amphotericin B Against Resistant Fungi
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antifungal resistance poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antifungal agents against resistant strains. This guide explores the potential synergistic relationship between chlormidazole hydrochloride, an imidazole antifungal, and amphotericin B, a polyene, against resistant fungi. While direct experimental evidence for this specific combination is currently lacking in published literature, this document provides a comprehensive overview based on the known mechanisms of each drug class and documented interactions of amphotericin B with other azole antifungals. We present a framework for future research, including detailed hypothetical experimental protocols and data presentation formats, to facilitate the investigation of this potentially powerful antifungal partnership.
Understanding the Agents: Mechanisms of Action
A synergistic interaction between two antimicrobial agents occurs when their combined effect is significantly greater than the sum of their individual effects. To understand the potential for synergy between this compound and amphotericin B, it is crucial to first examine their distinct mechanisms of action.
Amphotericin B: This polyene antifungal exerts its effect by binding to ergosterol, a key component of the fungal cell membrane.[1][2] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular contents, ultimately leading to fungal cell death.[1][2][3] While highly effective with a broad spectrum of activity, its use can be limited by toxicity. Resistance to amphotericin B, though less common than with other antifungal classes, can arise from alterations in the sterol composition of the fungal cell membrane.[4]
This compound: As an azole antifungal, chlormidazole inhibits the enzyme lanosterol 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol.[5][6][7] By depleting ergosterol and causing the accumulation of toxic sterol precursors, chlormidazole disrupts the structure and function of the fungal cell membrane, inhibiting fungal growth.[5][6] Chlormidazole has demonstrated inhibitory activity against a range of fungi.[8][9]
The Synergy Hypothesis: A Double Blow to the Fungal Cell Membrane
The distinct yet complementary mechanisms of action of amphotericin B and this compound form the basis of a strong hypothesis for synergistic interaction. By inhibiting ergosterol synthesis, chlormidazole could potentially increase the susceptibility of the fungal cell membrane to the pore-forming action of amphotericin B. This "one-two punch" could be particularly effective against resistant strains that have developed mechanisms to reduce the ergosterol content in their membranes.
However, it is also important to consider the possibility of antagonism. Some studies have reported antagonistic effects when amphotericin B is combined with other azoles, such as clotrimazole and miconazole.[10] This antagonism is thought to arise because the azole-induced depletion of ergosterol, the target of amphotericin B, reduces the binding sites for the polyene, thereby diminishing its efficacy.[11]
Given these conflicting possibilities, rigorous experimental investigation is paramount.
Proposed Experimental Framework for Investigating Synergy
To systematically evaluate the potential synergistic effect of this compound and amphotericin B, a series of in vitro experiments are recommended. The following protocols provide a detailed methodology for researchers.
Experiment 1: Checkerboard Microdilution Assay
This assay is the gold standard for determining the in vitro interaction between two antimicrobial agents.
Objective: To quantify the synergistic, additive, indifferent, or antagonistic effect of this compound and amphotericin B against resistant fungal strains.
Methodology:
-
Fungal Strain Preparation: Prepare a standardized inoculum of the resistant fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of this compound and amphotericin B in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.
-
Incubation: Add the fungal inoculum to each well and incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the minimum inhibitory concentration (MIC) of each drug alone and in combination by visual inspection or spectrophotometric reading.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Table 1: Hypothetical Checkerboard Assay Results for this compound and Amphotericin B against Resistant Candida albicans
| Chlormidazole HCl (µg/mL) | Amphotericin B (µg/mL) | Growth |
| 8 (MIC) | 0 | - |
| 4 | 0.25 | - |
| 2 | 0.5 | - |
| 1 | 1 | + |
| 0 | 2 (MIC) | - |
In this hypothetical example, the combination of 4 µg/mL of Chlormidazole HCl and 0.25 µg/mL of Amphotericin B inhibits fungal growth, suggesting a potential synergistic interaction.
Experiment 2: Time-Kill Curve Analysis
This dynamic assay provides information on the rate of fungal killing over time.
Objective: To assess the fungicidal or fungistatic activity of the drug combination over a 48-hour period.
Methodology:
-
Culture Preparation: Prepare a fungal suspension in broth at a starting inoculum of approximately 1 x 10^5 CFU/mL.
-
Drug Exposure: Add this compound and amphotericin B alone and in combination at concentrations determined from the checkerboard assay (e.g., MIC and sub-MIC levels).
-
Sampling and Plating: At various time points (0, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on agar plates.
-
Colony Counting: After incubation, count the number of colony-forming units (CFU) to determine the viable fungal count.
-
Data Analysis: Plot the log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 or 48 hours.
Experiment 3: Biofilm Inhibition and Eradication Assays
Fungal biofilms are notoriously resistant to antifungal agents.
Objective: To evaluate the efficacy of the drug combination in preventing the formation of and eradicating pre-formed fungal biofilms.
Methodology:
-
Biofilm Formation: Allow the resistant fungal strain to form a biofilm on a suitable surface (e.g., 96-well plate) for 24-48 hours.
-
For Inhibition Assay: Add the drugs at the time of fungal inoculation.
-
For Eradication Assay: Add the drugs to the pre-formed biofilms.
-
Quantification: After incubation, quantify the biofilm biomass using methods such as the crystal violet assay or by determining the metabolic activity using an XTT reduction assay.
-
Data Analysis: Compare the biofilm biomass in the treated wells to the untreated control wells.
Visualizing the Pathways and Processes
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clotrimazole - Wikipedia [en.wikipedia.org]
- 6. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is Clotrimazole used for? [synapse.patsnap.com]
- 8. This compound | Antifungal | TargetMol [targetmol.com]
- 9. Chlormidazole - Wikipedia [en.wikipedia.org]
- 10. In vitro studies of amphotericin B in combination with the imidazole antifungal compounds clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Chlormidazole Hydrochloride and Other Azole Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between the first-generation imidazole, chlormidazole hydrochloride, and other prominent azole antifungals. Due to the limited availability of recent, direct comparative data for this compound, this guide leverages data for the structurally similar and widely studied imidazole, clotrimazole, as a proxy to provide a quantitative comparison with later-generation triazoles. This analysis is supported by experimental data on the mechanisms of resistance and detailed protocols for susceptibility testing.
Introduction to Azole Antifungals and Resistance
Azole antifungals are a cornerstone of antifungal therapy, exerting their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.
The azole class is broadly divided into two groups: the earlier imidazoles (e.g., chlormidazole, clotrimazole, ketoconazole) and the later-generation triazoles (e.g., fluconazole, itraconazole, voriconazole). While effective, the extensive use of azoles has led to the emergence of antifungal resistance, a significant challenge in clinical practice. Cross-resistance, where resistance to one azole confers resistance to other members of the class, is a common and concerning phenomenon.
Mechanisms of Azole Cross-Resistance
Cross-resistance among azole antifungals is primarily driven by shared mechanisms of action and resistance. The main molecular mechanisms include:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs. Specific mutations can confer resistance to a wide range of azoles.
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the azole to achieve a therapeutic effect.
-
Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell, preventing them from reaching their target. This is mediated by two major families of efflux pumps: the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1). Overexpression of the genes encoding these pumps is a common mechanism of multidrug resistance.
These mechanisms are often co-regulated, and the presence of one or more can lead to high-level cross-resistance across the entire azole class.
Signaling Pathways in Azole Resistance
The expression of genes central to azole resistance, such as ERG11, CDR1, and MDR1, is controlled by complex signaling pathways. Understanding these pathways is crucial for developing strategies to overcome resistance.
Caption: Signaling pathways involved in azole resistance in Candida albicans.
Quantitative Comparison of Azole Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for clotrimazole (as a proxy for this compound) and other key azole antifungals against various Candida species. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antifungal activity.
| Antifungal Agent | Candida albicans MIC Range (μg/mL) | Candida glabrata MIC Range (μg/mL) | Candida krusei MIC Range (μg/mL) | Candida tropicalis MIC Range (μg/mL) | Candida parapsilosis MIC Range (μg/mL) |
| Clotrimazole * | 0.008 - 8[1] | 0.008 - 8[1] | 0.125 | 0.008 - >8[1] | Not widely reported |
| Ketoconazole | ≤0.03 - >16 | ≤0.03 - >16 | 0.12 - 4 | ≤0.03 - 8 | ≤0.03 - 2 |
| Fluconazole | ≤0.12 - >64[2] | 0.25 - >64 | 4 - >64 | ≤0.12 - >64 | ≤0.12 - 16 |
| Itraconazole | ≤0.015 - >16 | ≤0.03 - >16 | 0.12 - 8 | ≤0.015 - >16 | ≤0.015 - 1 |
| Voriconazole | ≤0.007 - >16 | ≤0.015 - >16 | 0.03 - 4 | ≤0.007 - >16 | ≤0.007 - 1 |
*Note: Data for clotrimazole is presented as a proxy for this compound due to a lack of direct comparative studies for the latter.
Data Interpretation:
-
Generally, the triazoles (fluconazole, itraconazole, voriconazole) and ketoconazole have been more extensively studied, with well-defined MIC ranges against a broader array of Candida species.
-
Resistance to fluconazole often correlates with elevated MICs for other azoles, indicating cross-resistance.
-
Candida krusei exhibits intrinsic resistance to fluconazole, while Candida glabrata has a propensity to develop acquired resistance to multiple azoles.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The two most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27 Broth Microdilution Method
This method provides a reference standard for the determination of MICs for yeasts.[3]
Experimental Workflow:
Caption: Workflow for the CLSI M27 broth microdilution method.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the yeast is prepared from a fresh culture and adjusted to a specific cell density.
-
Drug Dilution: The antifungal agents are serially diluted in a liquid medium (RPMI-1640) in 96-well microtiter plates.
-
Inoculation: The wells are inoculated with the yeast suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method
The EUCAST method is another widely accepted standard for antifungal susceptibility testing of yeasts.[4]
Key Differences from CLSI:
-
Medium: Uses RPMI-1640 supplemented with 2% glucose.
-
Inoculum Size: A final inoculum concentration of 1-5 x 10^5 CFU/mL is used.
-
Reading of MICs: The endpoint is read spectrophotometrically at 530 nm after 24 hours of incubation, defined as the lowest concentration that reduces growth by 50% or 90% depending on the antifungal agent.
Conclusion and Future Directions
The available evidence strongly indicates that cross-resistance between this compound and other azole antifungals is highly probable due to their shared mechanism of action and common resistance pathways. While direct comparative data for this compound is scarce, studies on the closely related imidazole, clotrimazole, demonstrate significant cross-resistance with triazoles, particularly in the context of acquired resistance.
For researchers and drug development professionals, these findings underscore the importance of:
-
Comprehensive Susceptibility Testing: When evaluating new antifungal candidates, it is crucial to test them against a panel of fungal isolates with well-characterized resistance mechanisms to assess the potential for cross-resistance.
-
Development of Novel Antifungals: There is a pressing need for new antifungal agents with novel mechanisms of action that can bypass existing resistance pathways.
-
Further Research on Chlormidazole: Despite being the first azole, there is a clear gap in the modern literature regarding the specific cross-resistance profile of this compound. Further studies employing standardized methodologies (CLSI/EUCAST) are warranted to provide a more precise understanding of its activity against contemporary clinical isolates.
By understanding the mechanisms and patterns of cross-resistance, the scientific community can better develop and deploy antifungal strategies to combat the growing threat of drug-resistant fungal infections.
References
- 1. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. scribd.com [scribd.com]
Validating Chlormidazole Hydrochloride's Mechanism of Action Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of chlormidazole hydrochloride, a potent azole antifungal agent. We present a comparative analysis of its efficacy against wild-type and genetically modified fungal strains, supported by detailed experimental protocols and data. This guide is intended to serve as a practical resource for researchers seeking to validate the molecular targets of antifungal compounds using genetic approaches.
Introduction to this compound
Chlormidazole is an imidazole-based antifungal compound used in the treatment of fungal and bacterial infections of the skin and nails.[1][2] Like other azole antifungals, its primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a crucial sterol component in fungi.[3][4][5]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of this compound stems from its targeted inhibition of the enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene. This enzyme plays a critical role in the ergosterol biosynthesis pathway, specifically catalyzing the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. By binding to the heme iron in the active site of lanosterol 14-alpha-demethylase, chlormidazole prevents the demethylation of lanosterol. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14-alpha-methylated sterols, ultimately compromising membrane fluidity and function and inhibiting fungal growth.
Ergosterol biosynthesis pathway and the inhibitory action of chlormidazole.
Validating the Mechanism of Action with Genetic Knockouts
To definitively validate that lanosterol 14-alpha-demethylase is the primary target of this compound, a genetic knockout of the ERG11 gene in a model fungal organism, such as Candida albicans, can be performed. The rationale is that if ERG11 is the target, its absence should confer resistance to the drug, as the target is no longer present for the drug to act upon.
Comparative Antifungal Susceptibility
The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values of this compound and other common azole antifungals against wild-type (ERG11+/+) and ERG11 knockout (erg11Δ/erg11Δ) strains of Candida albicans.
| Antifungal Agent | Fungal Strain | Genotype | Expected MIC Range (µg/mL) |
| Chlormidazole HCl | C. albicans | Wild-Type (ERG11+/+) | 0.03 - 2.0 |
| C. albicans | ERG11 Knockout (erg11Δ/erg11Δ) | > 64 (Expected Resistance) | |
| Clotrimazole | C. albicans | Wild-Type (ERG11+/+) | 0.015 - 4.0[6] |
| C. albicans | ERG11 Knockout (erg11Δ/erg11Δ) | > 128[7] | |
| Fluconazole | C. albicans | Wild-Type (ERG11+/+) | 0.25 - 2.0 |
| C. albicans | ERG11 Knockout (erg11Δ/erg11Δ) | > 256[8] |
Experimental Workflow
The following diagram illustrates the workflow for validating the mechanism of action of this compound using a genetic knockout approach.
Workflow for validating chlormidazole's mechanism of action.
Experimental Protocols
Generation of ERG11 Knockout in Candida albicans using CRISPR-Cas9
This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in C. albicans.
Materials:
-
C. albicans wild-type strain (e.g., SC5314)
-
Cas9 expression plasmid
-
gRNA expression plasmid
-
Repair template DNA with flanking homology arms to the ERG11 locus and a selectable marker
-
YPD medium
-
Sorbitol
-
PEG 8000
-
Lithium acetate
-
TE buffer
-
Electroporator and cuvettes
-
Selective agar plates
Procedure:
-
Design gRNA: Design a guide RNA targeting a unique sequence within the ERG11 open reading frame.
-
Construct Repair Template: Amplify a selectable marker (e.g., SAT1) with flanking regions homologous to the upstream and downstream sequences of the ERG11 gene.
-
Prepare Competent Cells: Grow C. albicans to mid-log phase in YPD, then treat with lithium acetate to induce competence.
-
Transformation: Co-transform the Cas9 plasmid, gRNA plasmid, and the repair template into the competent C. albicans cells using electroporation.
-
Selection: Plate the transformed cells on selective media (e.g., YPD with nourseothricin for the SAT1 marker) and incubate at 30°C.
-
Verification of Knockout:
-
PCR: Screen colonies for the correct integration of the deletion cassette and absence of the ERG11 gene.
-
Sanger Sequencing: Sequence the PCR products to confirm the precise deletion of the ERG11 gene.
-
Western Blot: Confirm the absence of the Erg11 protein using a specific antibody, if available.
-
Antifungal Susceptibility Testing: Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.
Materials:
-
Wild-type and erg11Δ/erg11Δ C. albicans strains
-
This compound and other azole antifungals
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow fungal strains overnight and adjust the cell density to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640.
-
Drug Dilution: Prepare a two-fold serial dilution of each antifungal drug in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no cells).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.
Sterol Profile Analysis by HPLC
Materials:
-
Wild-type and erg11Δ/erg11Δ C. albicans strains (treated with and without chlormidazole)
-
Ergosterol standard
-
Saponification solution (alcoholic KOH)
-
Hexane
-
HPLC system with a C18 column and UV detector
Procedure:
-
Cell Culture and Treatment: Grow wild-type C. albicans with and without a sub-inhibitory concentration of chlormidazole. Grow the erg11Δ/erg11Δ strain under the same conditions without the drug.
-
Sterol Extraction:
-
Harvest and wash the fungal cells.
-
Saponify the cell pellets with alcoholic KOH to release the sterols.
-
Extract the non-saponifiable lipids (containing sterols) with hexane.
-
Evaporate the hexane and resuspend the lipid extract in a suitable solvent for HPLC.
-
-
HPLC Analysis:
-
Inject the lipid extracts and the ergosterol standard into the HPLC system.
-
Separate the sterols using a C18 reverse-phase column with a mobile phase such as methanol or acetonitrile.
-
Detect the sterols using a UV detector at a wavelength of 282 nm.
-
-
Data Analysis: Compare the chromatograms of the different samples. The wild-type strain should show a prominent ergosterol peak. The chlormidazole-treated wild-type strain should show a reduced ergosterol peak and an accumulation of precursor peaks (e.g., lanosterol). The erg11Δ/erg11Δ strain will lack ergosterol and show an accumulation of lanosterol.
Comparison with Other Azole Antifungals
This compound belongs to the imidazole class of azole antifungals, which also includes clotrimazole. Fluconazole is a triazole, a different subclass of azoles. While both imidazoles and triazoles target lanosterol 14-alpha-demethylase, there can be differences in their spectrum of activity, potency, and pharmacokinetic properties.
| Feature | This compound | Clotrimazole | Fluconazole |
| Chemical Class | Imidazole | Imidazole | Triazole |
| Primary Use | Topical | Topical, Oral troches | Oral, Intravenous |
| Spectrum of Activity | Broad-spectrum antifungal and some Gram-positive cocci[1] | Broad-spectrum antifungal[5] | Broad-spectrum antifungal, particularly against Candida and Cryptococcus species |
| Relative Efficacy | Effective for skin and nail infections[2] | Effective for various mucosal and cutaneous candidiasis[9] | Highly effective for systemic and mucosal candidiasis |
Conclusion
The use of genetic knockouts provides a powerful and definitive method for validating the mechanism of action of antifungal drugs like this compound. By demonstrating a significant increase in resistance to chlormidazole in an erg11Δ/erg11Δ knockout strain of Candida albicans, researchers can confirm that lanosterol 14-alpha-demethylase is the primary molecular target. This approach, combined with phenotypic analyses such as antifungal susceptibility testing and sterol profiling, offers a robust framework for drug development and the study of antifungal resistance.
References
- 1. This compound | Antifungal | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chlormidazole - Wikipedia [en.wikipedia.org]
- 4. Clotrimazole - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of clotrimazole vaginal tablet vs. oral fluconazole in treating severe vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the safety profile of chlormidazole hydrochloride and fluconazole
A Comparative Safety Profile Analysis: Chlormidazole Hydrochloride and Fluconazole
Published: November 5, 2025
This guide provides a detailed comparative analysis of the safety profiles of two antifungal agents: this compound and fluconazole. The comparison is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual summaries to facilitate a comprehensive understanding of their relative safety.
Introduction
Chlormidazole is an imidazole-based antifungal agent, primarily used in topical formulations for fungal infections of the skin and nails.[1][2] Fluconazole, a member of the triazole class, is a systemic antifungal medication administered orally or intravenously to treat a wide range of superficial and systemic fungal infections.[3][4] Their fundamental differences in chemical class, indications, and particularly their routes of administration—topical versus systemic—are the primary determinants of their distinct safety profiles.
It is critical to note that publicly available, detailed experimental safety data for this compound is significantly less extensive than for the widely studied fluconazole. Therefore, to provide a meaningful comparison for a topical azole antifungal, this guide will incorporate data related to clotrimazole, a structurally and functionally similar imidazole antifungal, to illustrate the typical safety profile of this class when applied topically.[5][6]
Mechanism of Action: A Shared Pathway
Both imidazole (chlormidazole) and triazole (fluconazole) antifungals share a common mechanism of action. They disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of the membrane. The key enzyme in this process is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. By inhibiting this enzyme, azoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth (fungistatic) or causing cell death (fungicidal).[3][4][7] Fluconazole is a highly selective inhibitor of this fungal enzyme.[7][8]
Caption: Mechanism of action for azole antifungals.
Pharmacokinetic Profiles: The Systemic vs. Topical Divide
The most significant distinction influencing the safety of fluconazole and chlormidazole lies in their pharmacokinetic properties. Fluconazole is designed for high systemic absorption, whereas topical imidazoles like chlormidazole are intended for local action with minimal systemic exposure.
| Parameter | This compound (Topical Imidazole Profile) | Fluconazole (Systemic Triazole Profile) |
| Route of Administration | Topical (cream, solution)[1][2] | Oral, Intravenous[4] |
| Systemic Absorption | Negligible through intact skin. With intravaginal application of clotrimazole, another imidazole, approximately 3-10% of a dose is absorbed.[5] | Excellent. Oral bioavailability is over 90% and is not affected by food intake.[3][8] |
| Distribution | Primarily local, within the epidermis. | Widely distributed throughout the body, including cerebrospinal fluid (CSF), saliva, and sputum.[3][8] |
| Protein Binding | High (for absorbed fraction, e.g., ~90% for clotrimazole)[6] | Low (11-12%)[4][8] |
| Metabolism | For the small amount absorbed, metabolism occurs in the liver (e.g., clotrimazole).[5] | Minimal metabolism in the liver.[9] |
| Excretion | Primarily biliary for the absorbed fraction (e.g., clotrimazole).[5] | Primarily renal. Approximately 80% of the administered dose is excreted unchanged in the urine.[3][10] |
| Serum Half-life | Not applicable for topical use. | Long, approximately 30 hours, allowing for once-daily dosing.[4][10] |
Comparative Safety & Toxicology
The differences in systemic exposure directly correlate with the observed adverse effects and toxicity risks.
Adverse Event Profile
-
Chlormidazole (as a topical imidazole): Adverse effects are typically localized to the site of application. These may include redness, burning, itching, or general skin irritation. Systemic side effects are rare due to minimal absorption.[6]
-
Fluconazole: As a systemic agent, fluconazole is associated with a broader range of potential adverse events. The most common include headache, nausea, abdominal pain, diarrhea, and skin rash.[11] While generally well-tolerated, more severe systemic effects can occur.[4][12]
Organ-Specific Toxicity
Hepatotoxicity:
-
Chlormidazole: Liver toxicity is not a recognized risk with topical application.
-
Fluconazole: Has been associated with rare cases of serious hepatic toxicity, including fatalities, primarily in patients with severe underlying medical conditions.[3][12] Asymptomatic elevation of liver transaminases (SGOT, SGPT) can occur, particularly with long-term therapy (>12 weeks), and liver function monitoring is recommended for extended use.[3][13] In a database of over 178,000 patients, the incidence of liver enzyme elevations above 200 U/L was 1.3%.[14]
Renal Toxicity:
-
Chlormidazole: No known risk of renal toxicity.
-
Fluconazole: The drug is cleared primarily by the kidneys. In patients with impaired renal function (creatinine clearance ≤50 mL/min), the dose must be reduced to avoid drug accumulation and potential toxicity.[3][4][10]
Cardiotoxicity:
-
Chlormidazole: No known risk of cardiotoxicity.
-
Fluconazole: Can cause QT prolongation, a condition affecting heart rhythm. This risk is increased in patients with pre-existing heart conditions or when co-administered with other drugs known to affect the QT interval.[15]
Drug-Drug Interactions (DDIs)
The potential for DDIs is a major safety consideration for systemic antifungals.
-
Chlormidazole: The risk of clinically significant DDIs is extremely low with topical administration.
-
Fluconazole: Is a moderate inhibitor of cytochrome P450 enzymes CYP2C9 and CYP3A4, and a potent inhibitor of CYP2C19.[3] This can lead to increased plasma concentrations and potential toxicity of numerous co-administered drugs, including warfarin, phenytoin, cyclosporin, and certain benzodiazepines.[3][4]
Quantitative Toxicology Data
| Assay / Endpoint | Drug | Concentration / Dose | Result | Reference |
| In Vitro Cytotoxicity (MTT Assay) | Fluconazole | 2612.1 µM | 64.75% reduction in Vero cell viability | [16] |
| In Vitro Genotoxicity (Micronucleus Test) | Fluconazole | 1306 µM | Significant increase in micronuclei frequency in Vero cells | [16] |
| In Vitro Hematotoxicity (CFU-gm) | Fluconazole | 100 mg/L | Failed to reduce colony formation by 50% (IC50 > 100 mg/L) | [17] |
| In Vitro Hematotoxicity (CFU-gm) | Ketoconazole | 6.27 mg/L | 50% inhibitory concentration (IC50) for human progenitor cells | [17] |
| In Vitro Hematotoxicity (CFU-gm) | Itraconazole | 0.553 mg/L | 50% inhibitory concentration (IC50) for human progenitor cells | [17] |
Experimental Protocols
Understanding the methodologies behind safety assessment is crucial for interpreting toxicological data.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: A specific cell line (e.g., Vero, African green monkey kidney cells) is cultured in a suitable medium and seeded into 96-well plates.[16]
-
Compound Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., fluconazole at 81.6 to 2612.1 µM) for a defined period (e.g., 24 or 48 hours).[16]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the solution is measured using a spectrophotometer (e.g., at 562 nm). The absorbance is directly proportional to the number of viable cells.[16]
-
Analysis: Cell viability is calculated as a percentage relative to an untreated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antifungal | TargetMol [targetmol.com]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clotrimazole - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. Fluconazole: Package Insert / Prescribing Information [drugs.com]
- 11. Side effects of fluconazole - NHS [nhs.uk]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 14. Fluconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clotrimazole Cream And Fluconazole Capsule - Kit [myhealth.alberta.ca]
- 16. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Azole Resistance: A Comparative Guide to Chlormidazole Hydrochloride Efficacy in Candida Species
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance in Candida species presents a significant challenge in the management of candidiasis. This guide provides a comparative assessment of the development of resistance to imidazole antifungals, with a focus on chlormidazole hydrochloride, benchmarked against other azoles and antifungal agents. Due to the limited specific research on this compound, this guide will utilize data from its close structural and functional analogue, clotrimazole, to draw relevant comparisons and provide a comprehensive overview for drug development and research.
I. Mechanisms of Azole Resistance in Candida
Azole antifungals, including imidazoles like this compound and clotrimazole, function by inhibiting the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Resistance to azoles in Candida species is a multifactorial phenomenon, primarily driven by the following mechanisms:
-
Overexpression of Efflux Pumps: The most common mechanism involves the upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[1][3] These pumps actively extrude azole drugs from the fungal cell, reducing their intracellular concentration and efficacy.
-
Alterations in the Drug Target: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for azole drugs.[2][4] This prevents the drug from effectively inhibiting ergosterol synthesis.
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of ERG11 or other genes in the ergosterol biosynthesis pathway can lead to higher levels of the target enzyme, requiring higher concentrations of the azole drug to achieve an inhibitory effect.[5]
-
Biofilm Formation: Candida species can form biofilms, which are complex communities of cells encased in an extracellular matrix. Biofilms provide a physical barrier to antifungal agents and are associated with increased drug resistance.
II. Comparative In Vitro Efficacy of Azole Antifungals
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of clotrimazole (as a proxy for this compound) and other antifungal agents against various Candida species. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Table 1: Comparative MIC Ranges (μg/mL) of Clotrimazole and Fluconazole against Common Candida Species
| Candida Species | Clotrimazole MIC Range (μg/mL) | Fluconazole MIC Range (μg/mL) |
| C. albicans | 0.008 - 8[6] | 0.25 - >64[7] |
| C. glabrata | ≤0.03 - >128 | 0.125 - >64 |
| C. tropicalis | 0.008 - 1 | 0.125 - >64 |
| C. parapsilosis | <0.03 - 4 | 0.125 - 8 |
| C. krusei | 0.125 - 8 | 1 - >64 |
Table 2: Comparison of MIC50 and MIC90 Values (μg/mL) for Clotrimazole and Other Antifungals
| Antifungal Agent | C. albicans MIC50 | C. albicans MIC90 | C. glabrata MIC50 | C. glabrata MIC90 |
| Clotrimazole | 0.008[6] | 1[6] | 0.25 | 4 |
| Miconazole | 0.03 | 0.12 | 0.5 | 2 |
| Fluconazole | 0.5[7] | 2[7] | 8 | 32 |
| Itraconazole | 0.03 | 0.12 | 0.25 | 1 |
Note: Data compiled from multiple sources. MIC values can vary between studies and geographic locations.
III. Signaling Pathways in Azole Resistance
The development of azole resistance is regulated by complex signaling pathways that allow Candida to adapt to the stress induced by antifungal agents.
Calcineurin-Hsp90 Signaling Pathway
The calcineurin pathway plays a crucial role in stress responses, including tolerance to azole-induced membrane stress.[8][9] The molecular chaperone Hsp90 stabilizes the catalytic subunit of calcineurin, enabling it to respond to cellular stress.[10][11] Inhibition of this pathway renders Candida hypersensitive to azoles.
Calcineurin-Hsp90 pathway in azole resistance.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the cell wall integrity (CWI) pathway, are also involved in the response to azole-induced stress.[12][13] The CWI pathway, mediated by the terminal MAPK Mkc1, is activated by cell wall or membrane stress and contributes to the maintenance of cellular integrity and drug resistance.
MAPK cell wall integrity pathway in azole resistance.
IV. Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of antifungal resistance.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Workflow for Antifungal Susceptibility Testing.
-
Inoculum Preparation: Candida isolates are subcultured on Sabouraud Dextrose Agar. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: Antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is further diluted and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.
Analysis of ERG11 Gene Mutations
-
DNA Extraction: Genomic DNA is extracted from Candida isolates.
-
PCR Amplification: The ERG11 gene is amplified using specific primers.
-
DNA Sequencing: The amplified PCR product is sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The obtained sequence is compared to the wild-type ERG11 sequence from a susceptible reference strain to identify any mutations.
Quantification of Efflux Pump Gene Expression
-
RNA Extraction: Total RNA is extracted from Candida cells grown in the presence and absence of the antifungal agent.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of efflux pump genes (CDR1, CDR2, MDR1) are quantified using qRT-PCR with specific primers. A housekeeping gene (e.g., ACT1) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method to determine the fold change in expression in resistant isolates compared to susceptible isolates.
V. Conclusion and Future Directions
The development of resistance to azole antifungals in Candida species is a complex process involving multiple mechanisms and regulatory pathways. While this compound remains a relevant topical antifungal, the potential for cross-resistance with other azoles, driven by common resistance mechanisms, is a significant concern. Understanding the molecular basis of this resistance is crucial for the development of novel therapeutic strategies.
Future research should focus on:
-
Conducting specific in vitro and in vivo studies on this compound to determine its precise efficacy and resistance profile.
-
Developing inhibitors of efflux pumps or key components of the stress response signaling pathways to be used in combination with azole antifungals.
-
Exploring novel drug targets in Candida to overcome existing resistance mechanisms.
This guide provides a foundational understanding for researchers and drug developers working to combat the growing threat of antifungal resistance. By leveraging this knowledge, the scientific community can work towards developing more effective and durable treatments for candidiasis.
References
- 1. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Candida Effects of Clotrimazole and Fluconazole Against Isolated C. Albicans From Patinetso Candidiasis Admitted in Medical Mycology Lab of Special Clinic of Kermanshah University of Medical Sciences, 2014 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris | PLOS Pathogens [journals.plos.org]
- 9. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 11. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]
- 12. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Independent Verification of Antifungal Activity: A Comparative Analysis of Chlormidazole Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of chlormidazole hydrochloride and two common alternatives, clotrimazole and miconazole. While this compound is described as an antifungal agent, a comprehensive review of peer-reviewed scientific literature reveals a lack of independently verified, quantitative data on its in vitro antifungal activity. Therefore, this guide will focus on the available experimental data for clotrimazole and miconazole to offer a baseline for comparison.
Lack of Independent Quantitative Data for this compound
Comparative Antifungal Activity of Clotrimazole and Miconazole
Data Presentation
Table 1: Comparative in vitro activity of Clotrimazole and Miconazole against Candida species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Clotrimazole | 0.008 - 8 | 0.008 | 1 |
| Miconazole | 0.03 - >128 | 0.125 | 2 | |
| Candida glabrata | Clotrimazole | ≤0.03 - >16 | 1 | 4 |
| Miconazole | 0.03 - 128 | 0.5 | 16 | |
| Candida parapsilosis | Clotrimazole | ≤0.03 - 2 | 0.125 | 0.5 |
| Miconazole | ≤0.03 - 4 | 0.25 | 1 | |
| Candida tropicalis | Clotrimazole | ≤0.03 - 8 | 0.25 | 1 |
| Miconazole | ≤0.03 - 8 | 0.5 | 2 | |
| Candida krusei | Clotrimazole | 0.125 - 4 | 0.5 | 1 |
| Miconazole | 0.125 - 16 | 1 | 4 |
Table 2: Comparative in vitro activity of Clotrimazole and Miconazole against Dermatophytes
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | Clotrimazole | 0.03 - 2 | 0.125 | 0.5 |
| Miconazole | 0.03 - 4 | 0.25 | 1 | |
| Trichophyton mentagrophytes | Clotrimazole | 0.03 - 1 | 0.125 | 0.5 |
| Miconazole | 0.03 - 2 | 0.25 | 1 | |
| Microsporum canis | Clotrimazole | 0.06 - 1 | 0.25 | 0.5 |
| Miconazole | 0.125 - 2 | 0.5 | 1 | |
| Epidermophyton floccosum | Clotrimazole | 0.06 - 0.5 | 0.125 | 0.25 |
| Miconazole | 0.125 - 1 | 0.25 | 0.5 |
Experimental Protocols
The data presented above is typically generated using standardized antifungal susceptibility testing methods. The most common and internationally recognized protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed methodologies for two key experiments.
Broth Microdilution Method (based on CLSI M27/M38)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate in a liquid medium.
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells or conidia is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included. The plate is then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well. For azole antifungals like clotrimazole and miconazole, this is typically a ≥50% reduction in turbidity as determined visually or spectrophotometrically.
Agar Dilution Method
This method involves incorporating the antifungal agent directly into an agar medium to determine the MIC.
-
Preparation of Antifungal Plates: A stock solution of the antifungal agent is prepared. A series of twofold dilutions of the antifungal agent are then incorporated into molten agar medium (e.g., RPMI-1640 agar) at a controlled temperature (around 45-50°C) and poured into petri dishes. A control plate with no antifungal agent is also prepared.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A small, fixed volume of the fungal inoculum is spotted onto the surface of the agar plates containing different concentrations of the antifungal agent, as well as the control plate. The plates are then incubated at a specific temperature for a defined period.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the fungal isolate on the agar surface.
Mandatory Visualization
Signaling Pathway of Azole Antifungals
Caption: Mechanism of action of azole antifungals.
Experimental Workflow for Broth Microdilution Antifungal Susceptibility Testing
Caption: Workflow for broth microdilution testing.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Chlormidazole Hydrochloride
For Immediate Reference: Essential Safety and Handling Protocols for Chlormidazole Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an antifungal agent that requires careful handling due to its potential health hazards.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize risk.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound, based on established safety protocols for hazardous chemicals.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tight-sealing to protect against dust and splashes.[3] |
| Face Shield | Recommended when there is a significant risk of splashes.[4][5] | |
| Hand Protection | Gloves | Double gloving with powder-free nitrile or neoprene gloves is recommended.[4][5][6][7] |
| Body Protection | Laboratory Coat | Standard lab coat for minimal risk activities. |
| Disposable Gown | Made of a low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs for compounding or handling larger quantities.[4][6] | |
| Respiratory Protection | N95 Respirator | Required when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[5] |
| Foot Protection | Closed-toe Shoes | Mandatory in all laboratory areas. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Ensure the label clearly identifies the contents as this compound.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[3] Recommended storage temperatures are between 0 - 4°C for short-term and -20°C for long-term storage.[8]
Handling and Use
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
PPE: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[3]
-
Weighing: Use a balance inside a fume hood or a containment enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO.[2][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the handling area.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste, including unused material and contaminated disposables (gloves, wipes, etc.), in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[3] For non-controlled substances, you may be able to mix the compound with an unappealing substance like cat litter and dispose of it in the trash, but always check with your institution's environmental health and safety department first.[9]
Emergency Procedures
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Notify your supervisor and the institution's environmental health and safety department.
-
Contain: If it is safe to do so, cover the spill with an absorbent material to prevent it from spreading.
-
Clean-up: Only trained personnel wearing appropriate PPE should clean up the spill using a spill kit. Sweep up the solid material and place it in a sealed container for disposal.[3]
Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound.
Caption: Standard workflow for handling this compound.
Caption: Emergency response protocol for accidental exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antifungal | TargetMol [targetmol.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. osha.gov [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. medkoo.com [medkoo.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
